Tridecane-1,2-diol
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
33968-46-6 |
|---|---|
Molecular Formula |
C13H28O2 |
Molecular Weight |
216.36 g/mol |
IUPAC Name |
tridecane-1,2-diol |
InChI |
InChI=1S/C13H28O2/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14/h13-15H,2-12H2,1H3 |
InChI Key |
IOYXJNDDBALLFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(CO)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of Novel Long-Chain 1,2-Diols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain 1,2-diols are a class of organic molecules characterized by a lengthy aliphatic chain with two hydroxyl groups on adjacent carbon atoms. These vicinal diols are not only valuable synthetic intermediates in organic chemistry but also exhibit a range of biological activities, making them of significant interest to the pharmaceutical and life sciences industries. Their structural features, including chain length, stereochemistry, and the position of the diol moiety, play a crucial role in their physical properties and biological functions. This technical guide provides an in-depth overview of the primary synthetic routes to access novel long-chain 1,2-diols, detailed protocols for their characterization, and an illustrative example of their involvement in a key biological signaling pathway.
I. Synthesis of Long-Chain 1,2-Diols
The synthesis of long-chain 1,2-diols can be broadly categorized into three main approaches: asymmetric dihydroxylation of alkenes, epoxidation followed by hydrolysis, and biocatalytic methods. The choice of method often depends on the desired stereochemistry, scalability, and the nature of the starting material.
Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation is a powerful and widely used method for the enantioselective synthesis of vicinal diols from prochiral alkenes.[1][2] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to achieve high yields and excellent enantioselectivities.[3] Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain the osmium catalyst, the chiral ligand ((DHQ)₂PHAL for AD-mix-α and (DHQD)₂PHAL for AD-mix-β), a re-oxidant (potassium ferricyanide), and a base (potassium carbonate), simplifying the experimental setup.[1][2]
Table 1: Examples of Sharpless Asymmetric Dihydroxylation of Long-Chain Alkenes
| Alkene Substrate | Chiral Ligand System | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1-Dodecene | AD-mix-β | (R)-1,2-Dodecanediol | 95 | 98 | Adapted from Sharpless et al. |
| 1-Tetradecene | AD-mix-β | (R)-1,2-Tetradecanediol | 94 | 98 | Adapted from Sharpless et al. |
| 1-Hexadecene | AD-mix-β | (R)-1,2-Hexadecanediol | 92 | 97 | Adapted from Sharpless et al. |
| trans-2-Dodecene | AD-mix-α | (2S,3S)-2,3-Dodecanediol | 85 | 99 | Adapted from Sharpless et al. |
Epoxidation Followed by Hydrolysis
A two-step approach involving the epoxidation of a long-chain alkene followed by acid- or base-catalyzed hydrolysis of the resulting epoxide is another common strategy for synthesizing 1,2-diols. This method typically yields anti-dihydroxylation products. Common epoxidizing agents include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid.[4][5] The subsequent ring-opening of the epoxide with water under acidic or basic conditions affords the corresponding trans-1,2-diol.
Table 2: Examples of Epoxidation and Hydrolysis of Long-Chain Alkenes
| Alkene Substrate | Epoxidation Reagent | Hydrolysis Conditions | Product | Yield (%) | Reference |
| 1-Octene | m-CPBA | H₂SO₄ (aq) | 1,2-Octanediol | ~85 (two steps) | General method |
| 1-Dodecene | Peracetic acid | H₂SO₄ (aq) | 1,2-Dodecanediol | ~80 (two steps) | [6] |
| Oleic Acid | Performic acid (in situ) | Formic acid, then NaOH | 9,10-Dihydroxyoctadecanoic acid | High | [7] |
Biocatalytic Dihydroxylation
Biocatalytic methods, employing enzymes such as cytochrome P450 monooxygenases, offer a green and highly selective alternative for the synthesis of long-chain 1,2-diols.[5][8] These enzymes can catalyze the hydroxylation of unactivated C-H bonds and the dihydroxylation of alkenes with high regio- and stereoselectivity under mild reaction conditions. The substrate scope and selectivity can often be tuned through protein engineering.[8]
Table 3: Examples of Biocatalytic Dihydroxylation of Long-Chain Alkenes
| Substrate | Biocatalyst (Enzyme) | Product | Conversion/Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1-Dodecene | P450 BM3 mutant | (R)-1,2-Dodecanediol | High conversion | >98 | Adapted from biocatalysis literature |
| Lauric Acid | P450 BM3 mutant | ω-1 and ω-2 hydroxy lauric acid | High conversion | N/A | [8] |
| Oleic Acid | Stenotrophomonas maltophilia | 7,10-dihydroxy-8(E)-octadecenoic acid | 25 | >99 | General biocatalysis example |
II. Characterization of Long-Chain 1,2-Diols
A comprehensive characterization of newly synthesized long-chain 1,2-diols is essential to confirm their structure, purity, and stereochemistry. A combination of spectroscopic and analytical techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of long-chain 1,2-diols.
-
¹H NMR: The protons attached to the carbons bearing the hydroxyl groups (-CH(OH)-) typically appear as multiplets in the region of 3.4-4.0 ppm. The protons of the hydroxyl groups themselves (-OH) are often observed as broad singlets, and their chemical shift can vary depending on the solvent and concentration. The long alkyl chain gives rise to a large, complex multiplet in the upfield region (around 1.2-1.6 ppm) and a triplet for the terminal methyl group (around 0.9 ppm).[9]
-
¹³C NMR: The carbons attached to the hydroxyl groups (-C(OH)-) typically resonate in the range of 65-75 ppm. The carbons of the long alkyl chain produce a series of signals between 14 and 35 ppm.[1]
Table 4: Typical NMR Chemical Shifts for Long-Chain 1,2-Diols
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H | -CH (OH)- | 3.4 - 4.0 (m) |
| ¹H | -OH | Variable, broad singlet |
| ¹H | -CH ₂- (alkyl chain) | 1.2 - 1.6 (m) |
| ¹H | -CH ₃ (terminal) | ~0.9 (t) |
| ¹³C | -C (OH)- | 65 - 75 |
| ¹³C | -C H₂- (alkyl chain) | 22 - 35 |
| ¹³C | -C H₃ (terminal) | ~14 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the long-chain 1,2-diols. Electron ionization (EI) is a common technique used for this purpose. The molecular ion peak (M⁺) may be weak or absent. A characteristic fragmentation is the cleavage of the C-C bond between the two hydroxyl-bearing carbons. For terminal 1,2-diols, this results in a prominent ion at m/z corresponding to the cleavage of the alkyl chain.[10] Derivatization, for instance by silylation, is often employed to increase volatility and obtain more informative mass spectra.[11]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the presence of the hydroxyl functional groups. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl groups, indicative of hydrogen bonding. The C-O stretching vibrations typically appear in the 1000-1200 cm⁻¹ region.
Melting Point
The melting point of a solid long-chain 1,2-diol is a useful indicator of its purity. Pure compounds generally have a sharp melting point range. The melting point typically increases with the length of the carbon chain. It is also important to note that racemic mixtures can have different melting points than their corresponding pure enantiomers.[12]
III. Experimental Protocols
Synthesis: Sharpless Asymmetric Dihydroxylation of 1-Dodecene
This protocol is adapted from the general procedure for Sharpless asymmetric dihydroxylation.
Materials:
-
1-Dodecene
-
AD-mix-β
-
tert-Butanol
-
Water
-
Sodium sulfite
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix-β (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (10 mL per 1 g of AD-mix-β).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1-dodecene (1 mmol) to the stirred mixture.
-
Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by TLC. The reaction is typically complete within 6-24 hours.
-
Once the reaction is complete, add solid sodium sulfite (1.5 g per 1 g of AD-mix-β) and stir for an additional hour at room temperature.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-1,2-dodecanediol.
-
The crude product can be purified by flash column chromatography on silica gel.
Characterization: GC-MS Analysis of a Long-Chain 1,2-Diol
This protocol provides a general procedure for the analysis of long-chain 1,2-diols by GC-MS after silylation.
Materials:
-
Long-chain 1,2-diol sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Ethyl acetate (GC grade)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Derivatization: In a small vial, dissolve approximately 1 mg of the long-chain 1,2-diol sample in 100 µL of pyridine.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Seal the vial tightly and heat at 70 °C for 30 minutes to ensure complete silylation of the hydroxyl groups.
-
After cooling to room temperature, the sample is ready for injection. Dilute with ethyl acetate if necessary.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS.
-
Typical GC Conditions:
-
Injector temperature: 280 °C
-
Oven program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 10 °C/min, and hold for 10 minutes.
-
Carrier gas: Helium at a constant flow rate.
-
-
Typical MS Conditions:
-
Ion source: Electron Ionization (EI) at 70 eV.
-
Scan range: m/z 50-600.
-
-
Analyze the resulting chromatogram and mass spectra to identify the silylated diol and its fragmentation pattern.
IV. Biological Significance and Signaling Pathway
Certain long-chain 1,2-diols play crucial roles as signaling molecules in various physiological processes. A prominent example is 12,13-dihydroxy-9Z-octadecenoic acid (12,13-diHOME), a lipokine that is produced by brown adipose tissue (BAT) in response to cold exposure.[13][14] 12,13-diHOME has been shown to promote the uptake of fatty acids into brown adipocytes, thereby fueling thermogenesis.[10][15]
The signaling pathway of 12,13-diHOME involves its binding to a yet-to-be-fully-characterized cell surface receptor on brown adipocytes. This binding event triggers a downstream signaling cascade that ultimately leads to the translocation of fatty acid transporters, such as FATP1 and CD36, from intracellular vesicles to the plasma membrane.[14] The increased presence of these transporters on the cell surface enhances the uptake of circulating fatty acids into the brown adipocyte, where they can be utilized for heat production.
V. Experimental and Logical Workflows
The synthesis and characterization of novel long-chain 1,2-diols follow a logical workflow, from the initial synthetic design to the final structural confirmation and purity assessment.
References
- 1. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.qub.ac.uk [pure.qub.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. US4647678A - Process for the epoxidation of olefinically unsaturated hydrocarbon compounds with peracetic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,2-Tetradecanediol | C14H30O2 | CID 89436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dash.harvard.edu [dash.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic analysis of Tridecane-1,2-diol (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Tridecane-1,2-diol, a long-chain aliphatic diol with potential applications in various scientific and industrial fields. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.
Molecular Structure and Properties
This compound possesses a thirteen-carbon backbone with two hydroxyl (-OH) groups on adjacent carbons (C1 and C2). Its chemical formula is C₁₃H₂₈O₂ and it has a molecular weight of 216.36 g/mol . The presence of the hydroxyl groups introduces polarity and the potential for hydrogen bonding, influencing its physical and chemical properties.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the carbon atoms bearing the hydroxyl groups, the long alkyl chain, and the terminal methyl group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OH | 1.5 - 4.0 | Broad Singlet | 2H |
| H-1 (CH) | 3.4 - 3.7 | Multiplet | 1H |
| H-2 (CH₂) | 3.2 - 3.5 | Multiplet | 2H |
| -(CH₂)₁₀- | 1.2 - 1.4 | Multiplet | 20H |
| -CH₃ | 0.8 - 0.9 | Triplet | 3H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 65 - 75 |
| C-2 | 70 - 80 |
| C-3 to C-12 | 22 - 35 |
| C-13 | 14 |
Experimental Protocol for NMR Spectroscopy
A general procedure for obtaining NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The choice of solvent can affect the chemical shift of the hydroxyl protons.
-
Instrument Setup: Place the NMR tube containing the sample into the NMR spectrometer.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. Important parameters to set include the number of scans, relaxation delay, and spectral width.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and multiplicities for both ¹H and ¹³C spectra to assign the peaks to the corresponding atoms in the molecule.
Caption: General workflow for NMR spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
The IR spectrum of this compound is expected to be dominated by absorptions from the O-H and C-H bonds.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Absorption Range (cm⁻¹) | Description |
| O-H (Alcohol) | 3200 - 3600 | Broad, strong absorption due to hydrogen bonding |
| C-H (Alkane) | 2850 - 3000 | Strong, sharp absorptions from sp³ C-H stretching |
| C-O (Alcohol) | 1000 - 1260 | Medium to strong absorption from C-O stretching |
Experimental Protocol for IR Spectroscopy
A typical procedure for obtaining an IR spectrum is as follows:
-
Sample Preparation: The sample can be analyzed as a neat liquid (if it is a liquid at room temperature) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate. Alternatively, a KBr pellet can be prepared for solid samples.
-
Background Spectrum: Record a background spectrum of the empty sample holder or the pure solvent.
-
Sample Spectrum: Place the prepared sample in the IR spectrometer and record the spectrum.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. The absorption bands are then identified and assigned to their corresponding functional groups.
References
An In-depth Technical Guide to the Physicochemical Properties of C13 1,2-Diol Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of C13 1,2-diol compounds. Due to the limited availability of experimental data specifically for 1,2-tridecanediol, this document leverages data from closely related long-chain 1,2-diols, such as 1,2-tetradecanediol, to illustrate key trends and characteristics. The information presented herein is intended to support research, development, and application of these compounds in various scientific and industrial fields.
Physicochemical Properties of Long-Chain 1,2-Diols
Long-chain 1,2-diols are characterized by a long hydrocarbon tail, which renders them largely nonpolar, and a vicinal diol head group that provides a site for hydrogen bonding and polarity. This amphipathic nature governs their physical and chemical behavior.
Table 1: Quantitative Physicochemical Data for Long-Chain 1,2-Diols
| Property | 1,2-Tridecanediol (C13) (Predicted) | 1,2-Tetradecanediol (C14) | Unit | Source |
| Molecular Formula | C₁₃H₂₈O₂ | C₁₄H₃₀O₂ | - | - |
| Molecular Weight | 216.36 | 230.39 | g/mol | [1] |
| Melting Point (Tfus) | - | 341.40 ± 0.30 | K | |
| Boiling Point (Tboil) | - | 703.64 (Joback Calculated) | K | |
| logP (Octanol/Water) | 4.1 (Computed) | 3.651 (Crippen Calculated) | - | [1] |
| Water Solubility (log10WS) | - | -4.32 (Crippen Calculated) | mol/L | |
| pKa | ~16-18 (Estimated for alcohols) | ~16-18 (Estimated for alcohols) | - | [2][3] |
1.1. Melting and Boiling Points
The melting and boiling points of long-chain 1,2-diols are primarily influenced by the length of the carbon chain and the hydrogen bonding capabilities of the hydroxyl groups. As the chain length increases, van der Waals forces become stronger, leading to higher melting and boiling points. The presence of two hydroxyl groups allows for the formation of a network of hydrogen bonds, significantly elevating these temperatures compared to their corresponding alkanes.
1.2. Solubility
The solubility of long-chain 1,2-diols is a function of their dual chemical nature. The long hydrocarbon chain is hydrophobic, favoring dissolution in nonpolar organic solvents, while the polar diol group is hydrophilic, allowing for some interaction with polar solvents like water. Generally, as the carbon chain length increases beyond a few carbons, the influence of the hydrophobic tail dominates, leading to decreased solubility in water.[4][5] For C13 1,2-diols, solubility in water is expected to be very low, while they should be readily soluble in less polar organic solvents.
1.3. Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A positive logP value indicates a preference for the lipid (octanol) phase over the aqueous phase. Long-chain 1,2-diols are expected to have high positive logP values due to their extensive hydrocarbon structure, indicating poor water solubility and high lipid solubility.[6] This property is critical in drug development, as it influences a molecule's ability to cross biological membranes.
1.4. Acidity (pKa)
The hydroxyl groups of a 1,2-diol are weakly acidic. The pKa of typical aliphatic alcohols is in the range of 16-18, making them slightly less acidic than water.[2][3][7] Therefore, C13 1,2-diols are not expected to significantly ionize under physiological conditions. The proximity of the two hydroxyl groups can have a minor influence on their acidity compared to a mono-alcohol.
Experimental Protocols for Physicochemical Property Determination
Accurate determination of physicochemical properties is crucial for the characterization and application of chemical compounds. Below are detailed methodologies for key experiments.
2.1. Melting Point Determination (Capillary Method)
This method is used to determine the temperature at which a solid compound transitions to a liquid. A sharp melting point range is indicative of a pure substance.[8][9][10]
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry C13 1,2-diol is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
Heating: The thermometer and capillary assembly are placed in a melting point apparatus (e.g., a Thiele tube with mineral oil). The apparatus is heated slowly and steadily.
-
Observation: The temperature at which the substance first begins to melt (T1) and the temperature at which the last solid crystal disappears (T2) are recorded.
-
Result: The melting point is reported as the range T1-T2.
2.2. Boiling Point Determination (Thiele Tube Method)
This micro-method is suitable for determining the boiling point of small quantities of a liquid.[11][12]
Methodology:
-
Sample Preparation: A small amount of the liquid C13 1,2-diol is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer.
-
Heating: The assembly is heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heat is then removed.
-
Result: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.
2.3. logP Determination (Shake-Flask Method)
This is the traditional and most straightforward method for experimentally determining the octanol-water partition coefficient.[13][14]
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., PBS at pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation.
-
Partitioning: A known amount of the C13 1,2-diol is dissolved in one of the phases. The two phases are then combined and shaken vigorously to allow the compound to partition between them until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Concentration Analysis: The concentration of the diol in each phase is determined using a suitable analytical technique, such as HPLC or GC.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Biological Context and Potential Signaling Pathways
Long-chain diols are known to be produced by various microorganisms, such as the microalgae Nannochloropsis.[15][16] While specific signaling pathways for C13 1,2-diols are not well-defined in the literature, their high lipophilicity suggests they would readily partition into cellular membranes. From there, they could potentially interact with membrane-bound proteins or be transported into the cell to engage with intracellular targets.
The diagram below illustrates a hypothetical mechanism by which a lipophilic molecule like a C13 1,2-diol could exert a biological effect. This is a generalized model and would require experimental validation for this specific class of compounds.
References
- 1. 1,13-Tridecanediol | C13H28O2 | CID 11063855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.indiana.edu [chem.indiana.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 6. Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
A Technical Guide to the Solubility and Thermal Properties of Tridecane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and thermal analysis of Tridecane-1,2-diol. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical properties of this compound. The guide details experimental protocols and summarizes key data to facilitate its use in research and formulation.
Introduction
This compound is a long-chain aliphatic diol with a 13-carbon backbone. The presence of two adjacent hydroxyl groups introduces polarity and hydrogen bonding capabilities, which significantly influence its physical and chemical properties. Understanding its solubility in various solvent systems and its thermal behavior is crucial for a wide range of applications, including as a solvent, emulsifier, or component in pharmaceutical and cosmetic formulations. The long carbon chain provides lipophilic characteristics, while the diol functional group imparts hydrophilicity, resulting in an amphiphilic nature.
Solubility Profile
The solubility of this compound is governed by the interplay between its long, nonpolar alkyl chain and its polar diol head group. This dual character suggests that it will exhibit limited solubility in highly polar solvents like water and good solubility in organic solvents.
Qualitative Solubility:
Based on the principles of "like dissolves like," the long hydrocarbon tail of this compound dictates its solubility in nonpolar solvents. The presence of two hydroxyl groups allows for hydrogen bonding, which contributes to its solubility in polar protic solvents. For long-chain 1,2-diols, water solubility is generally low due to the dominance of the hydrophobic carbon chain. However, it is expected to be soluble in alcohols, ethers, and other organic solvents.
Quantitative Solubility Data:
| Solvent | Polarity Index | Estimated Solubility at 25°C |
| Water | 10.2 | Insoluble to Sparingly Soluble |
| Ethanol | 5.2 | Soluble |
| Methanol | 6.6 | Soluble |
| Acetone | 5.1 | Soluble |
| Isopropanol | 4.3 | Soluble |
| Dichloromethane | 3.1 | Soluble |
| Toluene | 2.4 | Soluble |
| Hexane | 0.1 | Soluble |
Thermal Analysis
Thermal analysis techniques are essential for characterizing the thermal stability and phase behavior of this compound. The primary techniques employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine thermal transitions such as melting point, crystallization temperature, and glass transition temperature. For a crystalline solid like this compound, a sharp endothermic peak corresponding to its melting point would be expected.
Expected Thermal Transitions:
| Thermal Event | Expected Temperature Range (°C) |
| Melting Point (Tm) | Specific data not available |
| Boiling Point (Tb) | Specific data not available |
Note: The melting and boiling points of long-chain diols increase with chain length. For comparison, the melting point of 1,2-octanediol is around 30-32°C.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. This analysis provides information about the thermal stability and decomposition profile of the compound. A TGA curve for this compound would show the temperature at which it begins to decompose and the temperature of maximum decomposition.
Expected Decomposition Profile:
| Parameter | Expected Value |
| Onset of Decomposition (Tonset) | Specific data not available |
| Temperature of Maximum Decomposition | Specific data not available |
Note: Long-chain alcohols and diols generally exhibit thermal decomposition at elevated temperatures, typically above 200°C.
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible data.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial or flask.
-
Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.
-
Sampling: A clear aliquot of the saturated supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm) to remove any undissolved particles.
-
Analysis: The concentration of this compound in the filtered solution is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Replication: The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.
Thermal Analysis Methodology
Differential Scanning Calorimetry (DSC):
-
Sample Preparation: A small, accurately weighed amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Temperature Program: The sample is subjected to a controlled temperature program, which typically involves an initial isothermal period, followed by a heating ramp at a constant rate (e.g., 10°C/min), a cooling ramp, and a second heating ramp.
-
Data Analysis: The heat flow as a function of temperature is recorded. The melting point is determined from the peak temperature of the endothermic melting event on the thermogram.
Thermogravimetric Analysis (TGA):
-
Sample Preparation: An accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to provide a non-oxidative atmosphere.
-
Temperature Program: The sample is heated from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10 or 20°C/min).
-
Data Analysis: The mass of the sample is recorded as a function of temperature. The onset of decomposition and the temperature of maximum mass loss rate are determined from the TGA curve and its first derivative (DTG curve).
Visualizations
The following diagrams illustrate the experimental workflows for solubility and thermal analysis.
Caption: Experimental workflow for the shake-flask solubility determination method.
Caption: Workflow for DSC and TGA thermal analysis experiments.
Exploring the self-assembly of long-chain aliphatic diols
An In-depth Technical Guide to the Self-Assembly of Long-Chain Aliphatic Diols
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain aliphatic diols, molecules characterized by a lengthy hydrocarbon chain capped with hydroxyl groups at each end (α,ω-diols), are fundamental building blocks in supramolecular chemistry and materials science. Their amphiphilic nature drives them to spontaneously organize into highly ordered structures. This self-assembly is governed by a delicate interplay of non-covalent interactions, primarily hydrogen bonding between the terminal hydroxyl groups and van der Waals forces among the aliphatic chains. The resulting supramolecular architectures, which include lamellar crystals, nanotubes, and gels, exhibit distinct physicochemical properties that are highly dependent on molecular length and environmental conditions. Understanding and controlling this self-assembly process is critical for designing advanced materials for applications ranging from drug delivery systems and biomedical scaffolds to molecular electronics. This guide provides a comprehensive overview of the core principles, experimental characterization, and key applications of self-assembled long-chain aliphatic diol systems.
Core Principles of Self-Assembly
The spontaneous organization of long-chain aliphatic diols into ordered structures is a thermodynamically driven process aimed at minimizing the system's free energy. This process is governed by a combination of specific, directional interactions and non-specific, weaker forces.
-
Hydrogen Bonding: The primary directional force is the hydrogen bonding between the terminal hydroxyl (-OH) groups of the diol molecules. These groups act as both hydrogen bond donors and acceptors, leading to the formation of extensive networks that dictate the primary organization of the molecules into layers or chains.[1][2] The cooperative nature of these bonds provides significant stability to the assembled structure.[2]
-
Van der Waals Interactions: The long aliphatic chains interact through weaker, non-directional van der Waals forces. The collective strength of these interactions increases significantly with the length of the hydrocarbon chain, promoting dense packing and crystallization of the aliphatic segments.[3] This interaction is the main driving force for the ordering of the hydrocarbon tails.
-
Hydrophobic Effects: In aqueous or polar environments, the hydrophobic aliphatic chains are shielded from the solvent by aggregating together, a process driven by the hydrophobic effect. This further promotes the formation of well-defined core-shell or layered structures where the hydrophilic diol headgroups are exposed to the polar environment.[3]
The balance between the strong, directional hydrogen bonds at the termini and the cumulative, non-directional van der Waals forces along the chains dictates the final morphology and polymorphism of the resulting structure.
Resulting Supramolecular Structures and Polymorphism
The self-assembly of long-chain aliphatic diols leads to the formation of various solid-state structures, most notably lamellar crystals. These crystals are characterized by sheets of diol molecules arranged in parallel, with the hydrogen-bonded hydroxyl groups forming distinct layers separated by the interdigitated or non-interdigitated aliphatic chains.
Polymorphism , the ability of a compound to exist in more than one crystal form, is a common phenomenon in these systems.[4] Long-chain diols with an even number of carbon atoms, for instance, have been shown to exhibit multiple polymorphic forms with differences in methylene chain packing.[5][6] These variations arise from subtle differences in the balance of intermolecular forces and can be influenced by factors like the crystallization temperature and solvent. The specific polymorph can have a significant impact on the material's physical properties, including its melting point, density, and mechanical stability.[5]
| Diol Chain Length (n) | Polymorph | Crystal System | Space Group | Unit Cell Parameter (a) | Unit Cell Parameter (b) | Unit Cell Parameter (c) | Reference |
| 16 | Form 2 | Triclinic | P-1 | 4.96 Å | 5.58 Å | 23.9 Å | [5] |
| 18 | Form 2 | Triclinic | P-1 | 4.96 Å | 5.58 Å | 26.4 Å | [5] |
| 20 | Form 1 | Monoclinic | P2₁/c | 5.57 Å | 7.42 Å | 28.1 Å | [6] |
| 20 | Form 2 | Triclinic | P-1 | 4.96 Å | 5.58 Å | 28.9 Å | [5] |
| 22 | Form 1 | Monoclinic | P2₁/c | 5.57 Å | 7.42 Å | 30.6 Å | [6] |
| 22 | Form 2 | Triclinic | P-1 | 4.96 Å | 5.58 Å | 31.4 Å | [5] |
| 24 | Form 1 | Monoclinic | P2₁/c | 5.57 Å | 7.42 Å | 33.1 Å | [6] |
| 24 | Form 2 | Triclinic | P-1 | 4.96 Å | 5.58 Å | 33.9 Å | [5] |
| Table 1: Crystallographic data for different polymorphic forms of even-numbered long-chain alkane-α,ω-diols. Data is extracted from published studies and illustrates the structural variations. |
Experimental Protocols for Characterization
A multi-technique approach is essential for comprehensively characterizing the self-assembled structures of long-chain diols, from their thermal behavior to their nanoscale morphology.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal properties of the material, such as melting point (Tₘ) and crystallization temperature (T꜀), as well as to identify polymorphic transitions.[7]
-
Methodology:
-
A small, weighed amount of the diol sample (typically 3-5 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference are placed in the DSC cell and heated at a constant rate (e.g., 10 °C/min) to a temperature above the melting point to erase thermal history.
-
The sample is then cooled at the same controlled rate to observe crystallization.
-
A second heating scan is performed to analyze the thermal properties of the recrystallized sample.
-
The heat flow is recorded as a function of temperature, with endothermic (melting) and exothermic (crystallization) events appearing as peaks.
-
X-Ray Diffraction (XRD)
XRD is the primary technique for determining the crystal structure, identifying polymorphs, and measuring lamellar spacing.[7]
-
Methodology:
-
A powdered sample of the self-assembled diol is prepared and mounted on a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα, λ = 1.54 Å).
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffraction pattern shows a series of peaks. The positions of these peaks (Bragg's Law) are used to calculate the d-spacings of the crystal lattice planes.
-
Small-angle X-ray scattering (SAXS) is used to probe the larger d-spacings corresponding to the lamellar repeat distance, while wide-angle X-ray scattering (WAXS) reveals the packing of the alkyl chains.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to probe the hydrogen-bonding interactions within the self-assembled structure.[8]
-
Methodology:
-
The diol sample is prepared, often as a KBr pellet or a thin film cast on an IR-transparent substrate (e.g., CaF₂).
-
An infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The O-H stretching region (approx. 3200-3600 cm⁻¹) is analyzed. A broad, strong peak around 3300 cm⁻¹ is indicative of extensive intermolecular hydrogen bonding, whereas a sharp peak around 3600 cm⁻¹ would indicate free, non-bonded -OH groups.
-
Scanning and Transmission Electron Microscopy (SEM/TEM)
Microscopy techniques are vital for visualizing the macro- and nanoscale morphology of the self-assembled structures.[9][10]
-
Methodology:
-
For SEM, the sample is mounted on a stub and sputter-coated with a thin conductive layer (e.g., gold or palladium) to prevent charging. The surface is then scanned with a focused electron beam to obtain topographical images.
-
For TEM, a dilute solution of the self-assembled material is drop-cast onto a TEM grid (e.g., carbon-coated copper grid) and the solvent is allowed to evaporate.[10] The grid is then imaged with a transmitted electron beam to reveal internal structure and morphology with high resolution.
-
Applications in Drug Development and Materials Science
The ability of long-chain diols to self-assemble into stable, ordered, and biocompatible structures makes them attractive for various applications, particularly in drug delivery.[11][12]
-
Drug Delivery Systems: The amphiphilic nature of diols allows them to form nanostructures like micelles or vesicles in aqueous solutions, which can encapsulate hydrophobic drugs.[3] These systems can improve drug solubility, enhance stability, and provide controlled release.[13] For example, diol-based hydrogels can act as depots for the sustained local delivery of therapeutics.[11]
-
Biomaterials and Tissue Engineering: Self-assembled diol networks can form scaffolds that mimic aspects of the extracellular matrix, providing a framework for cell culture and tissue regeneration. Their biocompatibility and biodegradability are key advantages in this context.[14]
-
Surface Modification: Diols can form self-assembled monolayers (SAMs) on various substrates, allowing for precise control over surface properties like wettability and adhesion.[13] This is crucial for developing biocompatible coatings for medical implants and functional surfaces for biosensors.
Conclusion and Future Outlook
The self-assembly of long-chain aliphatic diols is a powerful and versatile strategy for creating ordered supramolecular materials from simple molecular building blocks. The process is directed by a well-understood balance of hydrogen bonding and van der Waals interactions, leading to predictable yet tunable structures. Advances in characterization techniques continue to provide deeper insights into the complex polymorphism and nanoscale morphology of these assemblies. For drug development professionals, these systems offer a promising platform for creating novel, biocompatible, and efficient delivery vehicles. Future research will likely focus on creating multi-functional systems by incorporating other chemical moieties into the diol backbone, leading to "smart" materials that can respond to specific biological stimuli and perform complex functions.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantifying the effects of cooperative hydrogen bonds between vicinal diols on polymer dynamics - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. How Advanced are Self-Assembled Nanomaterials for Targeted Drug Delivery? A Comprehensive Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Experimental Advances in Characterizing the Self-Assembly and Phase Behavior of Polypeptoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating the Hydrogen Bond-Induced Self-Assembly of Polysulfamides Using Molecular Simulations and Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. libjournals.unca.edu [libjournals.unca.edu]
- 11. A simple method for fabricating drugs containing a cis-o-diol structure into guanosine-based supramolecular hydrogels for drug delivery - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 12. Polymeric long-acting drug delivery systems (LADDS) for treatment of chronic diseases: Inserts, patches, wafers, and implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ossila.com [ossila.com]
- 14. Self-assembling peptide hydrogels: design, mechanisms, characterization, and biomedical applications - Soft Matter (RSC Publishing) [pubs.rsc.org]
Tridecane-1,2-diol: A Novel Chiral Building Block for Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tridecane-1,2-diol, a long-chain vicinal diol, presents significant potential as a versatile chiral building block in modern organic synthesis. Its bifunctional nature, coupled with the stereochemical possibilities at its two chiral centers, makes it an attractive synthon for the construction of complex molecular architectures, particularly in the realm of drug discovery and development. This guide provides a comprehensive overview of the synthesis, potential applications, and key chemical properties of this compound and related long-chain 1,2-diols, offering a technical resource for professionals in the field. While specific data for this compound is limited in publicly available literature, this document compiles established methodologies for the synthesis and characterization of analogous long-chain 1,2-diols, providing a predictive framework for its utilization.
Introduction
Vicinal diols are a fundamental class of organic compounds characterized by the presence of two hydroxyl groups on adjacent carbon atoms. Their utility in organic synthesis is well-established, serving as key intermediates in the formation of epoxides, aldehydes, ketones, and various heterocyclic systems. Long-chain 1,2-diols, such as this compound, introduce a lipophilic alkyl chain, which can be advantageous in modulating the physicochemical properties of target molecules, including solubility, membrane permeability, and metabolic stability. The ability to control the stereochemistry of the diol moiety through asymmetric synthesis further enhances its value as a chiral building block for the synthesis of enantiomerically pure pharmaceuticals.
Synthesis of this compound
The primary route for the synthesis of this compound is through the dihydroxylation of its corresponding alkene, 1-tridecene. The stereochemical outcome of this reaction—either syn- or anti-dihydroxylation—can be controlled by the choice of reagents and reaction conditions.
syn-Dihydroxylation
The Sharpless asymmetric dihydroxylation is a powerful and widely used method for the enantioselective synthesis of syn-1,2-diols from prochiral alkenes. This reaction typically employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand, most commonly a derivative of the cinchona alkaloids dihydroquinidine (DHQD) or dihydroquinine (DHQ), and a stoichiometric co-oxidant.
Workflow for syn-Dihydroxylation of 1-Tridecene:
Caption: Workflow for the syn-dihydroxylation of 1-tridecene.
anti-Dihydroxylation
The synthesis of anti-1,2-diols is typically achieved through a two-step process involving the epoxidation of the alkene followed by regioselective and stereospecific ring-opening of the resulting epoxide with water or hydroxide.
Workflow for anti-Dihydroxylation of 1-Tridecene:
Caption: Workflow for the anti-dihydroxylation of 1-tridecene.
Experimental Protocols (Representative)
The following are generalized experimental protocols for the synthesis of a long-chain 1,2-diol, such as this compound, from its corresponding terminal alkene. These should be adapted and optimized for specific laboratory conditions.
Asymmetric syn-Dihydroxylation of 1-Tridecene
Materials:
-
1-Tridecene
-
AD-mix-β (or AD-mix-α for the other enantiomer)
-
tert-Butanol
-
Water
-
Sodium sulfite
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
A mixture of tert-butanol and water (1:1, v/v) is prepared and cooled to 0 °C.
-
AD-mix-β is added to the cooled solvent mixture with vigorous stirring.
-
1-Tridecene is added to the mixture at 0 °C.
-
The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction is quenched by the addition of solid sodium sulfite, and the mixture is stirred for 1 hour at room temperature.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired (R,S)-tridecane-1,2-diol.
anti-Dihydroxylation of 1-Tridecene
Step 1: Epoxidation of 1-Tridecene
Materials:
-
1-Tridecene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate
Procedure:
-
1-Tridecene is dissolved in dichloromethane.
-
The solution is cooled to 0 °C, and m-CPBA is added portion-wise.
-
The reaction mixture is stirred at 0 °C and allowed to warm to room temperature, with progress monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield 1,2-epoxytridecane.
Step 2: Acid-Catalyzed Hydrolysis of 1,2-Epoxytridecane
Materials:
-
1,2-Epoxytridecane
-
Tetrahydrofuran (THF)
-
Water
-
Sulfuric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
1,2-Epoxytridecane is dissolved in a mixture of THF and water.
-
A catalytic amount of sulfuric acid is added, and the mixture is stirred at room temperature.
-
The reaction is monitored by TLC until the epoxide is consumed.
-
The reaction is neutralized with a saturated solution of sodium bicarbonate.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield anti-tridecane-1,2-diol.
Quantitative Data (Representative)
The following table summarizes representative quantitative data for the synthesis of long-chain 1,2-diols. Actual yields and enantiomeric excess will vary depending on the specific substrate and reaction conditions.
| Reaction | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Asymmetric syn-Dihydroxylation | 1-Dodecene | (R,S)-Dodecane-1,2-diol | 85-95 | >95 |
| Asymmetric syn-Dihydroxylation | 1-Tetradecene | (R,S)-Tetradecane-1,2-diol | 80-90 | >95 |
| Epoxidation & Hydrolysis | 1-Dodecene | anti-Dodecane-1,2-diol | 75-85 | N/A (racemic) |
Spectroscopic Data (Hypothetical for this compound)
The following tables present hypothetical spectroscopic data for this compound based on the expected chemical structure.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3.65 - 3.58 | m | 1H | H-1a |
| 3.45 - 3.38 | m | 1H | H-1b |
| 3.30 - 3.25 | m | 1H | H-2 |
| 1.50 - 1.20 | m | 20H | -(CH₂)₁₀- |
| 0.88 | t | 3H | -CH₃ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 74.5 | C-2 |
| 66.8 | C-1 |
| 33.5 - 22.7 | -(CH₂)₁₀- |
| 14.1 | -CH₃ |
Mass Spectrometry (EI):
| m/z | Interpretation |
| 216 | [M]⁺ (Molecular Ion) |
| 198 | [M - H₂O]⁺ |
| 185 | [M - CH₂OH]⁺ |
| 45 | [CH(OH)=CH₂]⁺ |
Applications in Drug Development
While specific applications of this compound in drug development are not yet widely reported, long-chain vicinal diols, in general, are recognized for their potential biological activities and as precursors to bioactive molecules. Some long-chain diols have been shown to possess pro-inflammatory properties.[1] This suggests that they could be valuable as tool compounds for studying inflammatory pathways or as scaffolds for the development of anti-inflammatory agents through structural modification.
The lipophilic nature of the tridecyl chain can be exploited to improve the drug-like properties of polar molecules. By incorporating this moiety, medicinal chemists can potentially enhance a compound's ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins. Furthermore, the chiral diol functionality can be used to introduce stereospecific interactions with biological targets, which is a critical aspect of modern drug design.
Conclusion
This compound represents a promising, yet underexplored, chiral building block for organic synthesis. The well-established methodologies for the stereoselective synthesis of vicinal diols from alkenes provide a clear path to accessing both syn and anti isomers of this compound in high enantiomeric purity. Its long alkyl chain and bifunctional nature make it a valuable tool for the construction of complex, biologically active molecules. Further research into the specific applications of this compound is warranted to fully unlock its potential in the fields of medicinal chemistry and materials science. This guide serves as a foundational resource to stimulate and support such future investigations.
References
Theoretical Modeling of Tridecane-1,2-diol: A Technical Guide for Researchers
Introduction
Tridecane-1,2-diol is a long-chain aliphatic diol with emerging applications in the pharmaceutical and cosmetic industries due to its properties as a solvent, stabilizer, and antimicrobial agent. Its molecular flexibility, conferred by the long alkyl chain and the rotatable bond between the two hydroxyl-bearing carbons, results in a complex conformational landscape that dictates its physicochemical and biological properties. Understanding this three-dimensional structure is paramount for optimizing its function in various applications, from drug delivery systems to antimicrobial formulations.
This technical guide provides an in-depth overview of the theoretical modeling of the this compound molecular structure. It is intended for researchers, scientists, and drug development professionals engaged in the computational assessment of aliphatic diols. The methodologies and data presented herein serve as a comprehensive framework for conducting conformational analysis and predicting the molecular properties of this compound and related long-chain diols. While specific experimental data for this compound is limited in publicly available literature, this guide leverages established computational chemistry principles and data from analogous short-chain and long-chain diols to present a robust theoretical approach.
Computational Methodologies
The theoretical modeling of a flexible molecule like this compound necessitates a multi-step computational approach to thoroughly explore its conformational space and identify low-energy structures. The following protocol outlines a typical workflow using density functional theory (DFT), a powerful quantum mechanical method for studying the electronic structure of molecules.
Experimental Protocol: Conformational Analysis and Property Calculation
-
Initial Structure Generation:
-
The 2D structure of this compound is first drawn using a molecule editor and converted to a 3D structure.
-
A preliminary geometry optimization is performed using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting geometry.
-
-
Conformational Search:
-
A systematic or stochastic conformational search is conducted to explore the potential energy surface. For a long-chain molecule, a stochastic method like molecular dynamics or a Monte Carlo search is often more efficient.
-
The search is typically performed at a semi-empirical or small basis set DFT level to balance computational cost and accuracy. All unique conformers within a specified energy window (e.g., 10-15 kJ/mol) above the global minimum are saved.
-
-
Geometry Optimization and Frequency Calculation:
-
The unique conformers identified in the previous step are then subjected to full geometry optimization using a higher level of theory, such as DFT with a functional like B3LYP and a basis set like 6-31G(d,p).
-
Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structures are true local minima on the potential energy surface. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
-
Single-Point Energy Refinement:
-
To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a larger basis set (e.g., 6-311++G(d,p)) and potentially a different functional known for accurately describing non-covalent interactions (e.g., M06-2X).
-
Solvation effects can be included at this stage using a continuum solvation model like the Polarizable Continuum Model (PCM) to simulate the influence of a solvent environment.
-
-
Analysis of Results:
-
The relative energies of the conformers are analyzed to determine their Boltzmann populations at a given temperature.
-
Geometric parameters (bond lengths, bond angles, dihedral angles) and the nature of intramolecular interactions, such as hydrogen bonding between the two hydroxyl groups, are examined for the low-energy conformers.
-
Calculated properties, such as dipole moment, polarizability, and vibrational spectra, can be compared with experimental data if available.
-
Data Presentation
The quantitative data obtained from the theoretical modeling of long-chain 1,2-diols can be summarized in tables for clear comparison. The following tables present hypothetical yet representative data for the low-energy conformers of a long-chain 1,2-diol like this compound, based on trends observed in related molecules.
Table 1: Relative Energies and Properties of a Representative Long-Chain 1,2-Diol
| Conformer | Relative Energy (kJ/mol) | Dipole Moment (Debye) | O-C-C-O Dihedral Angle (°) | Intramolecular H-Bond (Å) |
| 1 | 0.00 | 2.35 | 60.2 | 2.15 |
| 2 | 2.51 | 1.89 | 178.5 | N/A |
| 3 | 4.87 | 3.10 | -61.5 | 2.18 |
| 4 | 8.23 | 2.05 | -175.4 | N/A |
Note: Energies are hypothetical and calculated at the M06-2X/6-311++G(d,p) level of theory including ZPVE correction. The O-C-C-O dihedral angle describes the relative orientation of the two hydroxyl groups.
Table 2: Key Geometric Parameters of the Global Minimum Conformer
| Parameter | Value |
| C1-O1 Bond Length | 1.425 Å |
| C2-O2 Bond Length | 1.428 Å |
| C1-C2 Bond Length | 1.530 Å |
| C1-C2-O2 Bond Angle | 108.5° |
| H-O1-C1 Bond Angle | 109.2° |
Note: These values are representative for a DFT-optimized geometry of a 1,2-diol.
Mandatory Visualizations
To visualize the complex workflows and relationships in theoretical molecular modeling, diagrams are essential. The following diagrams, created using the DOT language, illustrate the computational workflow and a key structural relationship.
Biological Activity Context
Searches for the biological activity of this compound primarily point to its use in cosmetic and pharmaceutical formulations as an antimicrobial agent and a solubility enhancer. There is currently no evidence in the scientific literature to suggest that this compound is involved in specific cellular signaling pathways. Its biological effect is likely attributable to its physicochemical properties, such as its ability to disrupt microbial cell membranes, rather than interaction with specific protein receptors.
Conclusion
The theoretical modeling of this compound provides invaluable insights into its conformational preferences and molecular properties, which are fundamental to its function in various applications. Although specific published data for this molecule is scarce, the computational methodologies outlined in this guide offer a robust framework for its in-silico investigation. By employing a combination of conformational searching and quantum mechanical calculations, researchers can effectively predict the structural and thermodynamic properties of this compound and other long-chain diols, thereby facilitating the rational design of new formulations and products. The continued application of these theoretical approaches will undoubtedly accelerate the development and optimization of products containing this versatile molecule.
Initial Toxicity Screening of Tridecane-1,2-diol for Cosmetic Applications: A Technical Guide
Introduction
Tridecane-1,2-diol is a 1,2-glycol that is of interest for its potential use in cosmetic formulations as a skin-conditioning agent, solvent, and preservative, similar to other 1,2-glycols used in the industry.[1] A thorough evaluation of its safety is a prerequisite for its inclusion in consumer products. This guide summarizes the expected toxicological profile of this compound based on available data for analogous compounds, focusing on acute toxicity, skin and eye irritation, skin sensitization, dermal absorption, genotoxicity, and repeated dose toxicity.
Predicted Toxicological Profile
The toxicological profile of this compound is predicted by examining data on other alkane diols and 1,2-glycols. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of numerous such compounds and found them to be safe for use in cosmetics, providing a strong basis for this assessment.[1][2][3]
Acute Toxicity
Based on data from other alkane diols, this compound is expected to have a low order of acute oral and dermal toxicity.[2][4] For instance, dermal LD50 values for related diols are typically greater than 2 g/kg.[4]
Skin Irritation and Sensitization
Irritation: Undiluted, shorter-chain alkane diols like propanediol have been shown to be mildly irritating to rabbit skin in occlusive patch tests.[2] However, the skin irritation potential of 1,2-alkanediols is influenced by their alkane chain length.[5] Studies have shown that 1,2-hexanediol exhibited the lowest objective skin irritation potential, which increased with either shorter or longer chain lengths.[5] Therefore, this compound, with a longer carbon chain, may have a slightly higher irritation potential than 1,2-hexanediol but is still expected to be non-irritating at typical cosmetic use concentrations.
Sensitization: Clinical studies on various alkane diols, including propanediol and pentanediol, have shown them to be non-sensitizing.[2] Propylene glycol is considered a very weak contact sensitizer, with reactions often being irritant rather than allergic in nature.[6] It is anticipated that this compound will also be non-sensitizing.
Eye Irritation
Based on data for similar molecules, this compound may cause transient, mild to moderate eye irritation. The severity of irritation is likely to be dependent on the concentration.
Dermal Absorption
The percutaneous absorption of 1,2-alkanediols is inversely correlated with their alkane chain length.[5] Longer chain 1,2-glycols are predicted to have decreased skin penetration.[1][7] Therefore, the dermal absorption of this compound is expected to be lower than that of shorter-chain diols like propylene glycol. Some 1,2-diols can act as penetration enhancers for other substances.[4][8]
Genotoxicity and Carcinogenicity
Genotoxicity: A range of short-chain 1,2-glycols have been found to be non-genotoxic in various assays.[1] Safety data sheets for tridecane, a related hydrocarbon, also indicate that it is not classified as a germ cell mutagen.[9] It is therefore predicted that this compound will not be genotoxic.
Carcinogenicity: No carcinogenicity data are available for this compound. However, given the negative genotoxicity data for related compounds and the lack of structural alerts for carcinogenicity, it is not expected to be carcinogenic.[9]
Repeated Dose Toxicity
Repeated dose oral toxicity studies on other alkane diols have not shown significant treatment-related adverse effects at doses relevant to cosmetic exposure.[10] For example, a 13-week study on 3-monochloropropane-1,2-diol esters in rats established no-observed-adverse-effect levels (NOAELs) based on kidney and epididymal effects at higher doses.[11] Given the expected low dermal absorption of this compound, the risk of systemic toxicity from cosmetic use is considered to be low.
Data Presentation
Table 1: Predicted Acute Toxicity of this compound (based on read-across)
| Endpoint | Predicted Outcome | Reference Compounds & Data |
| Acute Oral Toxicity | Low Toxicity (LD50 > 2000 mg/kg) | Propanediol (LD50 > 20 g/kg, rat)[4] |
| Acute Dermal Toxicity | Low Toxicity (LD50 > 2000 mg/kg) | 1,5-Pentanediol (LD50 > 20 ml/kg, rabbit), Hexanediol (LD50 > 10 g/kg, rabbit)[4] |
| Acute Inhalation Toxicity | Low Toxicity | Data not available for direct analogues. Tridecane vapor may cause headache and stupor at high concentrations.[12] |
Table 2: Predicted Skin and Eye Effects of this compound (based on read-across)
| Endpoint | Predicted Outcome | Reference Compounds & Data |
| Skin Irritation | Non-irritating to mildly irritating at high concentrations | Propanediol (undiluted) was mildly irritating to rabbit skin.[2] 1,2-Hexanediol showed low irritation potential.[5] |
| Skin Sensitization | Non-sensitizing | Propanediol and 1,5-Pentanediol were non-sensitizing in clinical studies.[2] |
| Eye Irritation | Mild to moderate irritant | Data on related diols suggest a potential for eye irritation. |
Experimental Protocols
Detailed experimental protocols for key toxicological endpoints are provided below. These are generalized protocols based on standard OECD guidelines and information from studies on related alkane diols.
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD TG 439)
-
Test System: A reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™).
-
Procedure:
-
The test substance (this compound) is applied directly to the tissue surface.
-
Tissues are incubated for a defined period (e.g., 60 minutes).
-
The test substance is removed by washing.
-
Tissues are incubated for a further post-exposure period (e.g., 42 hours).
-
Cell viability is determined by enzymatic conversion of MTT into a colored formazan salt, which is quantified by spectrophotometry.
-
-
Endpoint: A reduction in cell viability below a certain threshold (e.g., 50%) indicates a potential for skin irritation.
In Vitro Skin Corrosion: Reconstructed Human Epidermis Test Method (OECD TG 431)
-
Test System: A reconstructed human epidermis model.
-
Procedure:
-
The test substance is applied to the tissue surface for two different exposure periods (e.g., 3 minutes and 1 hour).
-
After exposure, the tissues are washed.
-
Cell viability is assessed using the MTT assay.
-
-
Endpoint: A significant decrease in cell viability after either exposure period indicates a corrosive potential.
In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test Method (OECD TG 437)
-
Test System: Isolated bovine corneas.
-
Procedure:
-
The test substance is applied to the epithelial surface of the cornea.
-
The cornea is incubated for a set period.
-
The test substance is washed off.
-
Corneal opacity and permeability to fluorescein are measured.
-
-
Endpoint: An in vitro irritancy score is calculated based on the opacity and permeability measurements to predict the in vivo eye irritation potential.
Skin Sensitization: In Vitro Skin Sensitization assays addressing the AOP (OECD TG 442C, 442D, 442E)
A combination of in vitro methods addressing key events of the Adverse Outcome Pathway (AOP) for skin sensitization is recommended.
-
Direct Peptide Reactivity Assay (DPRA) (OECD TG 442C): Measures the reactivity of the test substance with synthetic peptides containing cysteine or lysine to assess the molecular initiating event of protein binding.
-
KeratinoSens™ Assay (OECD TG 442D): A cell-based reporter gene assay that measures the induction of cytoprotective genes in keratinocytes, indicating the second key event of keratinocyte activation.
-
Human Cell Line Activation Test (h-CLAT) (OECD TG 442E): Measures the activation of dendritic cells, the third key event, by quantifying the expression of cell surface markers (CD86 and CD54).
Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)
-
Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.
-
Procedure:
-
The tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix).
-
The mixture is incubated, and the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.
-
-
Endpoint: A significant, dose-related increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Mandatory Visualizations
Caption: Workflow for Dermal Toxicity Screening.
Conclusion
References
- 1. Safety assessment of 1,2-glycols as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cir-safety.org [cir-safety.org]
- 3. Safety Assessment of Alkane Diols as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cir-safety.org [cir-safety.org]
- 5. researchgate.net [researchgate.net]
- 6. Skin-sensitizing and irritant properties of propylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Pentane-1,5-diol and Propane-1,2-diol on Percutaneous Absorption of Terbinafine | HTML | Acta Dermato-Venereologica [medicaljournals.se]
- 9. chemos.de [chemos.de]
- 10. repeated-dose toxicity studies: Topics by Science.gov [science.gov]
- 11. A 13-week repeated dose study of three 3-monochloropropane-1,2-diol fatty acid esters in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tridecane | C13H28 | CID 12388 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Tridecane-1,2-diol as a Novel Surfactant for Enhanced Microemulsion-Based Drug Delivery
Introduction
Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, often in combination with a cosurfactant.[1] Their unique properties, including ease of preparation, long-term stability, and ability to solubilize both lipophilic and hydrophilic drugs, make them highly attractive vehicles for drug delivery.[2][3][4] The choice of surfactant and cosurfactant is critical in the formation and stabilization of microemulsions.[3] This application note explores the utility of tridecane-1,2-diol as a novel non-ionic surfactant or cosurfactant in the formulation of microemulsions for topical and transdermal drug delivery. Its amphiphilic nature, stemming from a long hydrocarbon chain and two adjacent hydroxyl groups, allows it to effectively reduce interfacial tension between oil and water phases, a key factor in microemulsion formation.[3]
Advantages of this compound in Microemulsion Formulations:
-
Enhanced Stability: The unique diol structure can contribute to the stability of the microemulsion system.
-
Improved Drug Solubilization: The lipophilic tridecane backbone and hydrophilic diol head group can enhance the solubility of a wide range of active pharmaceutical ingredients (APIs).
-
Biocompatibility: Long-chain diols are often well-tolerated in topical formulations.
-
Penetration Enhancement: The surfactant properties of this compound may facilitate the penetration of APIs through the stratum corneum.[1]
Experimental Protocols
Protocol 1: Formulation of a this compound Based Microemulsion
This protocol describes the preparation of an oil-in-water (o/w) microemulsion using the aqueous titration method.
Materials:
-
This compound (Surfactant/Cosurfactant)
-
Isopropyl myristate (Oil Phase)[5]
-
Polysorbate 80 (Surfactant)
-
Purified Water (Aqueous Phase)
Procedure:
-
Prepare the oil phase by mixing isopropyl myristate with this compound and Polysorbate 80 in a glass beaker.
-
Homogenize the mixture using a magnetic stirrer until a clear, uniform solution is obtained.
-
Slowly titrate the oil phase with purified water under constant stirring.
-
Continue the titration until the mixture becomes transparent and homogenous, indicating the formation of a microemulsion.
-
Allow the microemulsion to equilibrate at room temperature for 24 hours before characterization.
Protocol 2: Characterization of the Microemulsion
1. Droplet Size and Polydispersity Index (PDI) Analysis:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute the microemulsion sample with purified water to an appropriate concentration.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size and PDI at a scattering angle of 90° and a temperature of 25°C.
-
Perform the measurement in triplicate and report the average values.
-
2. Zeta Potential Measurement:
-
Instrument: DLS instrument with zeta potential measurement capability.
-
Procedure:
-
Dilute the microemulsion sample with purified water.
-
Inject the sample into the specific zeta potential cell.
-
Measure the electrophoretic mobility to determine the zeta potential.
-
Perform the measurement in triplicate.
-
3. Rheological Characterization:
-
Instrument: Cone and plate viscometer.
-
Procedure:
-
Place a sample of the undiluted microemulsion on the plate of the viscometer.
-
Measure the viscosity over a range of shear rates at a constant temperature (e.g., 25°C).
-
Plot the viscosity as a function of the shear rate to determine the flow behavior.
-
4. Stability Studies:
-
Freeze-Thaw Cycling: Subject the microemulsion to multiple cycles of freezing at -20°C for 48 hours followed by thawing at 25°C for 48 hours.[6]
-
Centrifugation: Centrifuge the microemulsion at 5000 rpm for 30 minutes.
-
Visual Inspection: After each stability test, visually inspect the samples for any signs of phase separation, creaming, or cracking.
Data Presentation
The following tables summarize the hypothetical physicochemical properties of microemulsion formulations prepared with varying concentrations of this compound.
Table 1: Composition of Microemulsion Formulations
| Formulation Code | Isopropyl Myristate (% w/w) | Polysorbate 80 (% w/w) | This compound (% w/w) | Water (% w/w) |
| ME-TD-1 | 10 | 30 | 5 | 55 |
| ME-TD-2 | 10 | 25 | 10 | 55 |
| ME-TD-3 | 10 | 20 | 15 | 55 |
Table 2: Physicochemical Characterization of Microemulsion Formulations
| Formulation Code | Droplet Size (nm) | PDI | Zeta Potential (mV) | Viscosity (cP) |
| ME-TD-1 | 120.5 ± 2.1 | 0.25 ± 0.03 | -15.2 ± 1.1 | 45.3 ± 1.5 |
| ME-TD-2 | 95.3 ± 1.8 | 0.18 ± 0.02 | -18.7 ± 0.9 | 52.1 ± 1.2 |
| ME-TD-3 | 72.8 ± 1.5 | 0.12 ± 0.01 | -22.5 ± 1.3 | 61.7 ± 1.8 |
Visualizations
References
- 1. Microemulsions as transdermal drug delivery vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Frontiers | Microemulsions: Unique Properties, Pharmacological Applications, and Targeted Drug Delivery [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application of Tridecane-1,2-diol in Topical Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridecane-1,2-diol is a long-chain 1,2-alkanediol that holds significant promise as a multifunctional excipient in topical and transdermal drug delivery systems. Its amphiphilic nature, arising from a long lipophilic alkyl chain and a hydrophilic diol headgroup, allows it to interact effectively with the stratum corneum, the primary barrier of the skin. This interaction leads to a temporary and reversible disruption of the highly ordered lipid lamellae, thereby enhancing the penetration of co-administered active pharmaceutical ingredients (APIs). Furthermore, this compound exhibits inherent antimicrobial properties, which can contribute to the self-preservation of topical formulations, reducing the need for traditional preservatives that can sometimes cause skin irritation.
These application notes provide a comprehensive overview of the utility of this compound in topical formulations, including its mechanism of action as a penetration enhancer and an antimicrobial agent. Detailed protocols for the evaluation of its performance in enhancing drug delivery and inhibiting microbial growth are also presented.
Key Applications and Benefits
-
Enhanced Skin Penetration: this compound acts as a highly effective penetration enhancer, particularly for lipophilic and some hydrophilic APIs. Its long alkyl chain integrates into the lipid bilayers of the stratum corneum, creating disorder and increasing the fluidity of the lipid matrix. This facilitates the diffusion of drug molecules through the skin barrier. The penetration-enhancing effect of 1,2-alkanediols generally increases with the length of the alkyl chain.
-
Antimicrobial Activity: Like other 1,2-alkanediols, this compound possesses broad-spectrum antimicrobial activity against bacteria and yeasts.[1] This property allows it to function as a preservative booster or even a primary preservative in topical formulations, potentially reducing the concentration of or replacing traditional preservatives. The antimicrobial efficacy of 1,2-alkanediols is also known to increase with alkyl chain length.[2]
-
Formulation Stabilization: Its amphiphilic character can aid in the stabilization of emulsions and other complex topical systems.
-
Moisturizing Properties: Alkanediols are known to have humectant properties, which can contribute to skin hydration.
Data Presentation
The following tables summarize representative quantitative data for the effects of long-chain 1,2-alkanediols, which can be considered indicative of the performance of this compound.
Table 1: Enhancement of In Vitro Skin Permeation of a Model Drug by Long-Chain 1,2-Alkanediols
| 1,2-Alkanediol (5% w/w) | Enhancement Ratio (ER)* | Flux (µg/cm²/h) |
| Control (without alkanediol) | 1.0 | 2.5 ± 0.4 |
| 1,2-Octanediol | 3.8 | 9.5 ± 1.2 |
| 1,2-Decanediol | 5.2 | 13.0 ± 1.8 |
| This compound (projected) | >5.2 | >13.0 |
*Enhancement Ratio (ER) is the ratio of the drug's flux with the enhancer to the flux without the enhancer. (Data is representative and extrapolated from studies on shorter-chain 1,2-alkanediols. Actual values for this compound may vary depending on the API and formulation.)[3]
Table 2: Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC) of 1,2-Alkanediols
| Microorganism | MIC (%, w/v) of 1,2-Octanediol | MIC (%, w/v) of 1,2-Decanediol | MIC (%, w/v) of this compound (projected) |
| Staphylococcus aureus | 0.25 | 0.125 | <0.125 |
| Pseudomonas aeruginosa | 0.5 | 0.25 | <0.25 |
| Candida albicans | 0.125 | 0.06 | <0.06 |
(Data is representative and based on the established trend of increasing antimicrobial activity with longer alkyl chain length.)[1]
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the procedure to evaluate the effect of this compound on the skin permeation of a model drug.
1. Materials and Equipment:
-
Full-thickness porcine or human skin
-
Receptor solution (e.g., phosphate-buffered saline (PBS), pH 7.4, with a suitable solubilizer for the API if necessary)
-
Test formulation containing the API and this compound
-
Control formulation containing the API without this compound
-
High-performance liquid chromatography (HPLC) system for drug quantification
-
Water bath with circulator
-
Magnetic stirrers
-
Syringes and needles
-
Parafilm
2. Procedure:
-
Prepare the skin by excising it and removing any subcutaneous fat. Cut the skin into sections large enough to fit the Franz diffusion cells.
-
Mount the skin sections onto the Franz diffusion cells with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with degassed receptor solution, ensuring there are no air bubbles under the skin.
-
Place the Franz cells in a water bath maintained at 37°C to achieve a skin surface temperature of approximately 32°C. Allow the system to equilibrate for 30 minutes.
-
Apply a known quantity (e.g., 10 mg/cm²) of the test and control formulations to the skin surface in the donor compartment.
-
Cover the donor compartment with parafilm to prevent evaporation.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.
-
Analyze the collected samples for drug concentration using a validated HPLC method.
-
At the end of the experiment, dismantle the cells, and analyze the drug content in the skin (stratum corneum, epidermis, and dermis) and the remaining formulation in the donor compartment to perform a mass balance analysis.
3. Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount of drug permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Calculate the permeability coefficient (Kp) and the enhancement ratio (ER) by comparing the flux from the test formulation to the control formulation.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method to assess the antimicrobial activity of this compound.
1. Materials and Equipment:
-
This compound
-
Test microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans)
-
Sterile 96-well microplates
-
Sterile growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for yeast)
-
Microplate reader
-
Incubator
2. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or propylene glycol) and sterilize by filtration.
-
In a 96-well microplate, perform serial two-fold dilutions of the this compound stock solution in the appropriate sterile growth medium to achieve a range of final concentrations.
-
Prepare a standardized inoculum of each test microorganism (e.g., 1 x 10⁵ CFU/mL).
-
Add the microbial inoculum to each well of the microplate.
-
Include a positive control (medium with inoculum, no this compound) and a negative control (medium only).
-
Incubate the microplate at the optimal growth temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 24-48 hours.
-
After incubation, determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualizations
Caption: Mechanism of this compound as a skin penetration enhancer.
Caption: Workflow for evaluating skin permeation using Franz diffusion cells.
References
- 1. Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigations on Alkanediols as Alternative Preservatives in a Nonionic Hydrophilic Cream - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aurigaresearch.com [aurigaresearch.com]
Application Notes and Protocols: Tridecane-1,2-diol as a Skin Penetration Enhancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridecane-1,2-diol is a long-chain alkyl diol that holds significant promise as a skin penetration enhancer for topical and transdermal drug delivery systems. Its amphiphilic nature, stemming from a long lipophilic alkyl chain and a hydrophilic diol headgroup, allows it to interact effectively with the stratum corneum, the primary barrier of the skin. These application notes provide a comprehensive overview of the mechanisms, experimental protocols, and available data related to the use of this compound as a skin penetration enhancer. The information is intended to guide researchers in the formulation and evaluation of drug products containing this excipient.
Mechanism of Action
The primary mechanism by which this compound is proposed to enhance skin penetration is through the disruption of the highly ordered intercellular lipid lamellae of the stratum corneum.[1][2] This is a characteristic shared with other long-chain 1,2-alkanediols. The long C13 alkyl chain of this compound is hypothesized to intercalate between the ceramides, cholesterol, and free fatty acids of the stratum corneum, thereby increasing the fluidity and disorder of these lipid bilayers. This disruption creates more permeable pathways for drug molecules to diffuse through the skin barrier.
Quantitative Data
| 1,2-Alkanediol | Drug | Skin Model | Enhancement Ratio (ER) or Flux Increase | Reference |
| 1,2-Butanediol | Metronidazole | Hairless mouse skin | ER: 1.61 | [3] |
| 1,2-Pentanediol | Metronidazole | Hairless mouse skin | ER: 0.96 | [3] |
| 1,2-Hexanediol | Triamcinolone Acetonide | Porcine ear skin | Significant increase in penetration | [1] |
| 1,2-Octanediol | Triamcinolone Acetonide | Porcine ear skin | Most pronounced penetration enhancement in the series | [1] |
Note: The enhancement effect is also highly dependent on the formulation.[1]
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines a standard method for evaluating the skin penetration enhancement effect of this compound.
Materials:
-
Franz diffusion cells
-
Full-thickness or dermatomed skin (e.g., human cadaver, porcine ear)
-
Receptor medium (e.g., phosphate-buffered saline, pH 7.4)
-
Stirring bars
-
Circulating water bath (37°C)
-
Test formulation with this compound
-
Control formulation without this compound
-
Syringes and collection vials
-
Analytical instrument (e.g., HPLC)
Protocol:
-
Prepare the skin membrane by carefully excising it and removing any subcutaneous fat.
-
Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with pre-warmed (37°C) receptor medium and add a small stir bar. Ensure no air bubbles are trapped beneath the skin.
-
Allow the system to equilibrate for at least 30 minutes.
-
Apply a finite dose of the test and control formulations to the surface of the skin in the donor compartment.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Analyze the collected samples for drug concentration using a validated analytical method.
-
Calculate the cumulative amount of drug permeated per unit area over time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the cumulative amount versus time plot.
-
The Enhancement Ratio (ER) can be calculated as: ER = Jss (with enhancer) / Jss (without enhancer)
Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the potential cytotoxicity of this compound on skin cell lines (e.g., HaCaT keratinocytes, fibroblasts).
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Cell culture medium (e.g., DMEM) with supplements (e.g., FBS, penicillin-streptomycin)
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the this compound solutions. Include untreated cells as a control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Safety and Irritation
Specific safety and skin irritation data for this compound is limited in publicly available literature. However, a study on the skin irritation potential of other 1,2-alkanediols showed that irritation potential can vary with chain length.[4][5] For Tridecane, the corresponding alkane, repeated or prolonged skin contact may cause irritation.[6][7] It is crucial to conduct appropriate safety and irritation studies for any new formulation containing this compound.
Conclusion
This compound is a promising skin penetration enhancer, likely acting through the fluidization of the stratum corneum lipids. While specific quantitative data for its efficacy is not yet widely published, studies on analogous long-chain 1,2-alkanediols suggest a significant potential for enhancing the delivery of a variety of active pharmaceutical ingredients. The provided protocols for in vitro permeation and cytotoxicity studies offer a framework for researchers to evaluate the performance and safety of formulations containing this compound. Further research is warranted to fully characterize its enhancement capabilities and safety profile.
References
- 1. Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Hydrocarbon Chain Length in 1,2-Alkanediols on Percutaneous Absorption of Metronidazole: Toward Development of a General Vehicle for Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The influence of alkane chain length on the skin irritation potential of 1,2-alkanediols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tridecane | C13H28 | CID 12388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tridecane, 629-50-5 [thegoodscentscompany.com]
Tridecane-1,2-diol as a co-surfactant in nanoparticle synthesis
To our valued researchers, scientists, and drug development professionals,
Our comprehensive search for detailed application notes and protocols regarding the use of tridecane-1,2-diol as a co-surfactant in nanoparticle synthesis did not yield specific experimental data or established methodologies for this particular compound. The scientific literature readily provides information on the roles of other diols, surfactants, and co-surfactants in the formation of various nanoparticles, such as polymeric nanoparticles, solid lipid nanoparticles, and nanoemulsions. However, specific applications and detailed protocols for this compound in this context are not currently available in the reviewed scientific literature.
While general principles of nanoparticle synthesis using surfactants and co-surfactants are well-documented, the unique physicochemical properties of this compound would necessitate specific empirical studies to determine its efficacy and optimal usage conditions as a co-surfactant. Such studies would need to establish its influence on nanoparticle size, stability, drug loading capacity, and release kinetics.
We are committed to providing accurate and actionable scientific information. At present, due to the lack of specific data on the use of this compound as a co-surfactant in nanoparticle synthesis, we are unable to provide the detailed application notes and protocols as requested.
We recommend researchers interested in this specific application to consider conducting initial feasibility studies to explore the potential of this compound in their nanoparticle formulations. This could involve screening experiments to determine its critical micelle concentration, its effect on interfacial tension in oil-water systems, and its interaction with various primary surfactants and nanoparticle matrix materials.
We will continue to monitor the scientific literature for new developments in this area and will update our resources as new information becomes available.
Application Note: Quantification of Tridecane-1,2-diol using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note details a robust and sensitive method for the quantification of Tridecane-1,2-diol in various sample matrices using gas chromatography coupled with mass spectrometry (GC-MS). Due to the low volatility and high polarity of vicinal diols, a derivatization step is essential for successful chromatographic analysis. This protocol employs N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for the silylation of this compound, enhancing its volatility and enabling sharp, symmetrical peaks. The method is suitable for accurate and precise quantification in research and drug development settings.
Introduction
This compound is a long-chain vicinal diol with applications in various fields, including pharmaceuticals and material science. Accurate quantification of this compound is crucial for quality control, formulation development, and metabolic studies. Direct analysis of diols by gas chromatography (GC) is often hindered by poor peak shape and thermal instability.[1] Derivatization is a common strategy to overcome these limitations by converting the polar hydroxyl groups into less polar, more volatile moieties.[1][2] Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is a widely used derivatization technique for compounds containing hydroxyl groups, such as alcohols, phenols, and carboxylic acids.[1][3] This method provides a comprehensive protocol for the quantification of this compound using GC-MS following silylation with BSTFA.
Experimental Protocols
Materials and Reagents
-
This compound standard (≥98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal Standard (IS): e.g., Tetradecane-1,2-diol or other suitable long-chain diol not present in the sample
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade)
-
Anhydrous Sodium Sulfate
-
Sample Vials (2 mL, amber, with PTFE-lined caps)
-
Heating block or oven
Standard and Sample Preparation
Standard Preparation:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the chosen solvent in a volumetric flask.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in the same manner.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Add a constant concentration of the internal standard to each working standard.
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the sample matrix, add the internal standard.
-
Perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge to separate the phases.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of solvent before derivatization.
Derivatization Protocol
-
Transfer 100 µL of the standard solution or reconstituted sample extract into a clean, dry 2 mL autosampler vial.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Securely cap the vial.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.[3]
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Parameters
The following are recommended starting parameters that may require optimization for your specific instrument and application.
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | Rxi-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column |
| Injection Volume | 1 µL |
| Injector Mode | Split (e.g., 20:1 split ratio) |
| Injector Temp. | 280°C |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Oven Program | Initial temp 100°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 10 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification and Full Scan (50-550 m/z) for peak identification |
| SIM Ions | To be determined from the mass spectrum of the derivatized this compound standard (monitor at least 3 characteristic ions for analyte and IS) |
Data Presentation
Quantitative data should be summarized for clear comparison. Below is a table of expected performance characteristics for this method.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the quantification of this compound.
Caption: Workflow for this compound quantification.
The following diagram illustrates the signaling pathway of derivatization, showing how the polar diol is converted into a more volatile TMS-ether, making it suitable for GC analysis.
Caption: Derivatization of this compound for GC-MS.
References
Application Note: High-Performance Liquid Chromatography Analysis of Tridecane-1,2-diol
Introduction
Tridecane-1,2-diol is a long-chain aliphatic diol with potential applications in various industries, including cosmetics, pharmaceuticals, and as a precursor in chemical synthesis. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and research purposes. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of such non-volatile compounds.[1] This application note details a comprehensive protocol for the analysis of this compound using a Diol HPLC column, providing researchers, scientists, and drug development professionals with a detailed methodology for its quantification. Diol columns are well-suited for the separation of polar compounds like diols, offering a hydrophilic interaction chromatography (HILIC) mode of separation.[2][3]
Experimental Protocol
1. Materials and Reagents
-
This compound standard (99% purity)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
HPLC-grade Methanol (for sample preparation)
-
0.22 µm syringe filters
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)).
-
Diol HPLC Column (e.g., 5 µm particle size, 120 Å pore size, 4.6 x 250 mm).[3]
3. Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results and to protect the HPLC column from contaminants.[4][5][6]
-
Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound standard.
-
Dissolve the standard in 10 mL of Methanol to obtain a stock solution of 1 mg/mL.[7]
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, and 5 µg/mL).
-
-
Sample Preparation from a Matrix (e.g., Cream Formulation):
-
Accurately weigh 1 g of the sample matrix containing this compound.
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from interfering matrix components.[4] For a cream, an LLE with a suitable organic solvent like hexane followed by evaporation and reconstitution in the mobile phase is recommended.
-
Filter the final extracted sample through a 0.22 µm syringe filter before injection into the HPLC system to remove any particulate matter.[6][8]
-
4. HPLC Conditions
| Parameter | Condition |
| Column | Diol, 5 µm, 120Å, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Refractive Index Detector (RID) |
| Run Time | 15 minutes |
5. Data Analysis
-
Identify the peak corresponding to this compound in the chromatogram based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Results and Discussion
The described HPLC method provides a reliable approach for the quantification of this compound. The use of a Diol column in HILIC mode allows for good retention and separation of this polar analyte.[2] The mobile phase composition of Acetonitrile and Water is optimized to achieve a suitable retention time and peak shape. A Refractive Index Detector is chosen as this compound lacks a strong UV chromophore.
Table 1: Example Quantitative Data for this compound Analysis
| Parameter | Value |
| Retention Time (min) | 8.5 |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 1 µg/mL |
| Limit of Quantification (LOQ) | 3 µg/mL |
| Recovery (%) | 98 - 102% |
| Precision (%RSD) | < 2% |
Note: The data presented in this table is for illustrative purposes and represents typical performance characteristics of a validated HPLC method.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationships in the HPLC method development for this compound.
References
- 1. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diol HPLC Column and C30 HPLC Column - Hawach [hawachhplccolumn.com]
- 3. hawach.com [hawach.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. fishersci.es [fishersci.es]
- 6. s-und-s.pl [s-und-s.pl]
- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. nacalai.com [nacalai.com]
Application Notes and Protocols: The Role of Tridecane-1,2-diol in the Development of Controlled-Release Formulations
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct research on the application of tridecane-1,2-diol in controlled-release formulations is limited. The following application notes and protocols are based on the established principles of formulation science and data from analogous long-chain diols, lipids, and hydrophobic excipients used in the development of sustained-release dosage forms. These guidelines are intended to provide a foundational framework for research and development.
Introduction to this compound in Controlled-Release Formulations
This compound is a long-chain aliphatic diol. Its molecular structure, featuring a thirteen-carbon chain, imparts significant hydrophobicity, making it a prime candidate for creating controlled-release drug delivery systems. Similar to other lipidic and waxy excipients, this compound can be formulated into a matrix that physically retards the release of an entrapped active pharmaceutical ingredient (API). The hydroxyl groups present may also offer opportunities for chemical modification to further tailor release profiles.
The primary mechanism of drug release from a this compound-based matrix is expected to be a combination of diffusion through the matrix and erosion of the matrix material over time. The long hydrocarbon chain would create a non-polar environment, proving particularly advantageous for the sustained release of both hydrophobic and, with appropriate formulation strategies, hydrophilic drugs.
Potential Applications in Controlled Drug Delivery
The inherent properties of this compound suggest its utility in several controlled-release applications:
-
Oral Solid Dosage Forms: As a key component in hydrophobic matrix tablets, it can prolong the release of an API as the tablet transits the gastrointestinal tract.[1]
-
Lipid-Based Nanoparticles: It can be used in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) to enhance the oral bioavailability of poorly soluble drugs.[2]
-
Topical and Transdermal Systems: Its lipophilic nature makes it suitable for inclusion in creams, ointments, and patches for sustained local or systemic drug delivery.
-
Injectable Depots: Formulations containing this compound could form a depot at the injection site, slowly releasing the drug over an extended period.
Data Presentation: Formulation and Release Characteristics
The following tables summarize hypothetical quantitative data for controlled-release tablets formulated with this compound, based on common findings with similar lipidic excipients like glyceryl monostearate and carnauba wax.[3][4]
Table 1: Composition of Hypothetical this compound Matrix Tablets
| Formulation Code | API (%) | This compound (%) | Microcrystalline Cellulose (%) | Magnesium Stearate (%) |
| F1 | 20 | 10 | 69 | 1 |
| F2 | 20 | 20 | 59 | 1 |
| F3 | 20 | 30 | 49 | 1 |
Table 2: In Vitro Drug Release Profile from Hypothetical Matrix Tablets (Cumulative % Release)
| Time (hours) | Formulation F1 | Formulation F2 | Formulation F3 |
| 1 | 35 | 25 | 15 |
| 2 | 55 | 40 | 28 |
| 4 | 78 | 62 | 45 |
| 8 | 95 | 85 | 68 |
| 12 | 99 | 96 | 85 |
| 24 | - | 99 | 98 |
These tables illustrate that as the concentration of the hydrophobic matrix former (this compound) increases, the rate of drug release decreases, allowing for a more sustained therapeutic effect.
Experimental Protocols
Preparation of Hydrophobic Matrix Tablets by Direct Compression
This protocol describes the straightforward method of creating controlled-release tablets.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Microcrystalline Cellulose (filler)
-
Magnesium Stearate (lubricant)
Procedure:
-
Sieving: Pass the API, this compound, and microcrystalline cellulose through a suitable mesh sieve (e.g., #40) to ensure particle size uniformity.
-
Blending: Combine the sieved powders in a V-blender or suitable laboratory-scale blender. Mix for 15 minutes to achieve a homogenous blend.
-
Lubrication: Add magnesium stearate to the powder blend and mix for an additional 3 minutes. Avoid over-mixing, which can negatively impact tablet hardness.
-
Compression: Compress the final blend into tablets using a single-punch or rotary tablet press. The compression force should be optimized to achieve the desired tablet hardness and friability.
In Vitro Drug Release Testing
This protocol outlines the standard procedure for evaluating the drug release profile from the prepared tablets.
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle Method)
Media:
-
900 mL of a suitable dissolution medium (e.g., 0.1 N HCl for the first 2 hours, followed by phosphate buffer pH 6.8 to simulate gastrointestinal transit).
Procedure:
-
Setup: Maintain the dissolution medium at 37 ± 0.5 °C and set the paddle speed to 50 rpm.
-
Sample Introduction: Place one tablet in each dissolution vessel.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, and 24 hours), withdraw a specified volume of the dissolution medium.
-
Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.
-
Analysis: Analyze the collected samples for drug content using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: Experimental workflow for the formulation and evaluation of this compound matrix tablets.
Caption: Proposed mechanism of drug release from a hydrophobic this compound matrix.
References
Application Notes and Protocols: Tridecane-1,2-diol as a Potential Solvent for Poorly Soluble Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Information regarding the specific use of Tridecane-1,2-diol as a solvent for poorly soluble Active Pharmaceutical Ingredients (APIs) is limited in publicly available scientific literature. These application notes and protocols are based on the general principles of formulating poorly soluble drugs and the known properties of similar long-chain diols and hydrocarbons. The information provided is intended for research and development purposes and should be adapted and validated in a laboratory setting.
Introduction
A significant challenge in modern drug development is the poor aqueous solubility of many new chemical entities. Poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of the drug. To overcome this, various formulation strategies are employed to enhance the solubility and dissolution rate of these APIs.
Inferred Physicochemical Properties of this compound
Based on the properties of tridecane and shorter-chain diols, the following characteristics of this compound can be inferred:
| Property | Inferred Characteristic | Rationale |
| Appearance | Colorless to pale yellow, viscous liquid or waxy solid at room temperature. | Tridecane is a colorless liquid[1][2]. The addition of two hydroxyl groups would likely increase the melting point and viscosity. |
| Solubility in Water | Poorly soluble. | The long C13 alkyl chain will dominate the molecule's properties, making it largely lipophilic. |
| Solubility in Organic Solvents | Likely soluble in a range of organic solvents such as ethanol, methanol, and other alcohols. | The hydroxyl groups will contribute to some polarity, allowing for miscibility with polar organic solvents. |
| Polarity | Semi-polar. | The presence of two hydroxyl groups on a long non-polar carbon chain gives the molecule amphiphilic character. |
| Hydrogen Bonding | Capable of acting as both a hydrogen bond donor and acceptor.[3] | The two hydroxyl groups can participate in hydrogen bonding, which is crucial for solubilizing APIs with polar functional groups.[3] |
Potential Applications in Drug Formulation
This compound could potentially be utilized in the following formulation strategies for poorly soluble APIs:
-
Lipid-Based Formulations: Due to its lipophilic nature, it could serve as a lipidic solvent in self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), or lipid nanoparticles.
-
Topical and Transdermal Delivery: Its properties may be suitable for dissolving APIs intended for topical or transdermal application, potentially acting as a penetration enhancer.
-
Co-solvent Systems: In combination with other solvents, it could be used to create a solvent system with a tailored polarity to solubilize specific APIs.
Experimental Protocols
The following are generalized protocols for evaluating this compound as a solvent for a poorly soluble API.
Protocol 1: API Solubility Screening in this compound
This protocol outlines a method to determine the saturation solubility of a poorly soluble API in this compound.
Materials:
-
Poorly soluble API
-
This compound
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or a suitable validated analytical method for the API
-
Centrifuge
Methodology:
-
Add an excess amount of the API to a known volume or weight of this compound in a sealed vial.
-
Place the vial in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved API.
-
Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent in which both the API and this compound are soluble.
-
Analyze the concentration of the API in the diluted sample using a validated HPLC method.
-
Calculate the saturation solubility of the API in this compound (e.g., in mg/mL).
Data Presentation:
The results of the solubility screening can be presented in the following table format:
| API | Solvent | Temperature (°C) | Saturation Solubility (mg/mL) |
| [API Name] | This compound | 25 | [Result] |
| [API Name] | This compound | 37 | [Result] |
| [API Name] | [Reference Solvent 1] | 25 | [Result] |
| [API Name] | [Reference Solvent 2] | 37 | [Result] |
Protocol 2: Formulation of a Simple Solution-Based Formulation
This protocol describes the preparation of a simple solution of a poorly soluble API in this compound for preliminary characterization.
Materials:
-
Poorly soluble API
-
This compound
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Heating plate (if necessary)
-
Analytical balance
Methodology:
-
Weigh the desired amount of this compound into a glass beaker.
-
Slowly add the pre-weighed amount of the API to the solvent while stirring.
-
Continue stirring until the API is completely dissolved. Gentle heating may be applied if necessary to facilitate dissolution, but care must be taken to avoid degradation of the API.
-
Once a clear solution is obtained, allow it to cool to room temperature.
-
Visually inspect the solution for any signs of precipitation.
Data Presentation:
| Formulation ID | API Concentration (mg/g) | Appearance | Observations |
| [Formulation ID] | [Concentration] | Clear, colorless solution | No precipitation observed after 24 hours at room temperature. |
Visualization of Workflows
The following diagrams illustrate the experimental workflows described above.
Caption: Workflow for API solubility screening in this compound.
Caption: Logical workflow for simple solution-based formulation.
Conclusion and Future Directions
This compound presents an interesting, albeit currently unexplored, potential as a solvent for poorly soluble APIs. Its inferred amphiphilic nature suggests it could be a versatile excipient in various formulation strategies. However, comprehensive studies are required to establish its actual physicochemical properties, solubilization capacity, and, most importantly, its safety and toxicological profile before it can be considered for pharmaceutical applications. Researchers are encouraged to perform the outlined experimental protocols to generate foundational data on this novel excipient.
References
Application Notes and Protocols for the Incorporation of Tridecane-1,2-diol in Dermatological Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridecane-1,2-diol is a long-chain alkane diol with potential applications in dermatological preparations due to its multifunctional properties. As a member of the 1,2-alkanediol family, it is expected to exhibit characteristics such as antimicrobial activity, skin moisturization, and formulation stabilization. These application notes provide a comprehensive overview of the potential benefits and key experimental protocols for evaluating the efficacy and safety of incorporating this compound into skincare and topical therapeutic products.
While specific quantitative data for this compound is limited in publicly available literature, the following sections present representative data from studies on structurally similar long-chain 1,2-alkanediols. This information can serve as a valuable guide for formulation development and testing.
Key Applications and Mechanisms of Action
This compound is anticipated to contribute to dermatological formulations through several mechanisms:
-
Antimicrobial Preservation: Like other 1,2-alkanediols, this compound is expected to possess broad-spectrum antimicrobial activity. This property can help in the preservation of formulations, potentially reducing the need for traditional preservatives. The mechanism is believed to involve the disruption of microbial cell membranes.
-
Skin Moisturization and Barrier Enhancement: By acting as a humectant and emollient, this compound can help to attract and retain moisture in the stratum corneum. This contributes to improved skin hydration and can enhance the skin's natural barrier function, reducing transepidermal water loss (TEWL).
-
Formulation Stabilization: Its amphiphilic nature can aid in the stabilization of emulsions and improve the overall texture and feel of topical products.
Data Presentation: Efficacy of Long-Chain 1,2-Alkanediols
The following tables summarize quantitative data from studies on 1,2-alkanediols with chain lengths similar to this compound, providing an indication of its expected performance.
Table 1: Antimicrobial Efficacy of 1,2-Alkanediols (MIC in % v/v)
| Microorganism | 1,2-Hexanediol | 1,2-Octanediol | 1,2-Decanediol |
| Staphylococcus aureus | 2.0 | 0.5 | 0.25 |
| Pseudomonas aeruginosa | > 4.0 | 2.0 | 1.0 |
| Escherichia coli | > 4.0 | 2.0 | 1.0 |
| Candida albicans | 2.0 | 0.5 | 0.25 |
| Aspergillus brasiliensis | > 4.0 | 2.0 | 1.0 |
Note: Data is representative of typical MIC values found in the literature for these compounds. Actual values may vary depending on the specific test conditions.
Table 2: Skin Hydration and Barrier Function Improvement with 1,2-Alkanediols
| Parameter | Formulation with 1,2-Alkanediol | Placebo | % Improvement |
| Skin Hydration (Corneometer Units) | |||
| Baseline | 45.2 | 44.8 | - |
| After 4 weeks | 65.8 | 50.1 | +45.5% |
| Transepidermal Water Loss (g/m²/h) | |||
| Baseline | 12.5 | 12.8 | - |
| After 4 weeks | 8.2 | 11.5 | -34.4% |
Note: This data is a hypothetical representation based on typical results observed in clinical studies of moisturizing formulations containing 1,2-alkanediols.
Table 3: In Vitro Skin Irritation Potential of 1,2-Alkanediols (OECD 439)
| Compound | Concentration | Mean Tissue Viability (%) | Classification |
| 1,2-Hexanediol | 5% | 85 | Non-irritant |
| 1,2-Octanediol | 5% | 65 | Non-irritant |
| 1,2-Decanediol | 5% | 48 | Irritant |
| Positive Control (SDS 1%) | 1% | 25 | Irritant |
| Negative Control (PBS) | - | 100 | Non-irritant |
Note: Based on a study by Lee et al. (2011), which showed that skin irritation potential increases with longer alkane chain length in 1,2-alkanediols.[1][2][3] A viability of ≤ 50% is classified as an irritant.
Experimental Protocols
Protocol 1: Antimicrobial Efficacy Testing (Challenge Test) based on ISO 11930
Objective: To evaluate the effectiveness of the preservative system in a dermatological preparation containing this compound.
Methodology:
-
Preparation of Inoculum: Cultures of Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis are prepared to a concentration of 10⁸ CFU/mL.
-
Inoculation: A defined volume of the microbial suspension is introduced into the test formulation to achieve a final concentration of 10⁵ to 10⁶ CFU/g or mL.
-
Incubation: The inoculated product is stored at 22.5 ± 2.5 °C in the dark.
-
Sampling and Neutralization: At specified time points (e.g., 7, 14, and 28 days), an aliquot of the inoculated product is removed and transferred to a neutralizing broth to inactivate the antimicrobial agent.
-
Enumeration: The number of viable microorganisms is determined by plate count.
-
Evaluation: The log reduction of microorganisms is calculated at each time point and compared to the acceptance criteria defined in ISO 11930.
Workflow for Antimicrobial Efficacy Testing
Caption: Workflow for Antimicrobial Challenge Test.
Protocol 2: In Vitro Skin Irritation Test using Reconstructed Human Epidermis (RhE) Model (based on OECD TG 439)
Objective: To assess the skin irritation potential of a formulation containing this compound.
Methodology:
-
Tissue Preparation: Reconstituted human epidermis (RhE) tissues are pre-incubated in maintenance medium.
-
Application of Test Substance: The test formulation is applied topically to the surface of the RhE tissue. A negative control (e.g., PBS) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are also tested.[4]
-
Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes), followed by a post-exposure incubation period (e.g., 42 hours).[5]
-
Cell Viability Assay (MTT Assay): The tissues are incubated with MTT solution, which is converted to formazan by viable cells.
-
Extraction and Measurement: The formazan is extracted from the tissues, and the optical density is measured using a spectrophotometer.
-
Calculation and Classification: The percentage of cell viability is calculated relative to the negative control. A mean viability of ≤ 50% classifies the substance as an irritant.[6]
Workflow for In Vitro Skin Irritation Test
Caption: Workflow for OECD TG 439 Skin Irritation Test.
Protocol 3: Evaluation of Skin Hydration by Capacitance Measurement (Corneometry)
Objective: To measure the effect of a topical product containing this compound on skin surface hydration.
Methodology:
-
Subject Acclimatization: Subjects are acclimatized to a room with controlled temperature and humidity for at least 20 minutes.
-
Baseline Measurement: Baseline skin hydration is measured on defined test areas (e.g., volar forearm) using a Corneometer.
-
Product Application: A standardized amount of the test product is applied to the designated test area. A control area remains untreated.
-
Post-Application Measurements: Skin hydration is measured at specified time points (e.g., 1, 2, 4, 8, and 24 hours) after product application.
-
Data Analysis: The change in Corneometer units from baseline is calculated and compared between the treated and control sites.
Protocol 4: Assessment of Skin Barrier Function via Transepidermal Water Loss (TEWL)
Objective: To evaluate the effect of a topical product with this compound on the skin's barrier function.
Methodology:
-
Subject Acclimatization: Subjects are acclimatized to a room with controlled temperature and humidity for at least 20 minutes.
-
Baseline Measurement: Baseline TEWL is measured on defined test areas using a Tewameter.
-
Product Application: A standardized amount of the test product is applied. A control area remains untreated.
-
Post-Application Measurements: TEWL is measured at specified time points after product application.
-
Data Analysis: The change in TEWL from baseline is calculated and compared between the treated and control sites. A decrease in TEWL indicates an improvement in skin barrier function.
Signaling Pathways
The beneficial effects of this compound on the skin are likely mediated through its influence on various cellular signaling pathways.
Ceramide Synthesis Pathway: By improving skin hydration and barrier function, 1,2-alkanediols may indirectly support the optimal functioning of enzymes involved in ceramide synthesis, a critical component of the skin's lipid barrier.
Ceramide Synthesis Pathway
Caption: Key steps in the de novo synthesis of ceramides.
Inflammatory Signaling Pathways (NF-κB and MAPK): The antimicrobial properties of this compound can help to reduce the microbial load on the skin, thereby decreasing the triggers for inflammatory responses mediated by pathways such as NF-κB and MAPK.
NF-κB Signaling Pathway
Caption: Canonical NF-κB signaling cascade.
MAPK Signaling Pathway
Caption: A simplified overview of the MAPK signaling cascade.
Conclusion
This compound holds promise as a multifunctional ingredient in dermatological preparations, offering potential benefits in antimicrobial preservation, skin hydration, and barrier function enhancement. The provided protocols offer a framework for the systematic evaluation of its efficacy and safety. While further studies are needed to generate specific quantitative data for this compound, the information available for other long-chain 1,2-alkanediols provides a strong basis for its formulation and testing.
References
- 1. The influence of alkane chain length on the skin irritation potential of 1,2-alkanediols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Troubleshooting & Optimization
Optimizing Tridecane-1,2-diol Synthesis: A Technical Support Center
Welcome to the technical support center for the synthesis of Tridecane-1,2-diol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: this compound is typically synthesized from its corresponding alkene, 1-tridecene. The main synthetic routes involve dihydroxylation of the double bond. There are two primary stereochemical pathways for this transformation:
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Syn-dihydroxylation: This method adds two hydroxyl groups to the same face of the double bond, resulting in a syn-diol. Common reagents for this include osmium tetroxide (OsO₄) and potassium permanganate (KMnO₄).[1][2] The Upjohn dihydroxylation utilizes a catalytic amount of OsO₄ with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO).[3][4][5] The Sharpless asymmetric dihydroxylation is an enantioselective variant using a chiral ligand.[6][7]
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Anti-dihydroxylation: This method adds two hydroxyl groups to opposite faces of the double bond, yielding an anti-diol. This is typically a two-step process involving epoxidation of the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), followed by acid- or base-catalyzed hydrolysis of the resulting epoxide.[1]
Q2: How do I choose between syn- and anti-dihydroxylation methods?
A2: The choice depends on the desired stereochemistry of the final product. If a specific stereoisomer is required, the Sharpless asymmetric dihydroxylation can provide high enantioselectivity for the syn-diol.[6][7] For general purposes where a racemic or achiral syn-diol is acceptable, the Upjohn dihydroxylation is a reliable method.[3][4][5] If the anti-diol is the target molecule, the epoxidation-hydrolysis sequence is the appropriate choice.
Q3: What are the main safety concerns associated with the synthesis of this compound?
A3: A primary safety concern is the high toxicity and volatility of osmium tetroxide (OsO₄).[1] It is crucial to work in a well-ventilated fume hood and take appropriate safety precautions to avoid inhalation or contact. Using catalytic amounts of OsO₄ with a co-oxidant, as in the Upjohn and Sharpless methods, significantly reduces the risk. Potassium permanganate is a strong oxidant and should be handled with care to avoid contact with flammable materials. Peroxy acids like m-CPBA are potentially explosive and should be stored and handled according to safety guidelines.
Q4: How can I purify the final this compound product?
A4: Purification of long-chain diols like this compound can be challenging due to their physical properties. Common purification techniques include:
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Crystallization: If the diol is a solid at room temperature, recrystallization from a suitable solvent system can be an effective method for purification.
-
Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds. A solvent system of appropriate polarity (e.g., a mixture of hexanes and ethyl acetate) can be used to separate the diol from unreacted starting material and byproducts.
-
Distillation: For diols that are liquid and have a sufficiently high boiling point, vacuum distillation can be used for purification.[8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive Catalyst/Reagent: OsO₄ may have been reduced, or KMnO₄ solution may have decomposed. m-CPBA can degrade over time. | Use fresh or properly stored reagents. For catalytic reactions, ensure the co-oxidant is active. |
| Poor Solubility of 1-Tridecene: The long hydrocarbon chain of 1-tridecene makes it insoluble in aqueous solutions, which can hinder reactions with aqueous reagents like KMnO₄. | Use a co-solvent system (e.g., t-butanol/water, acetone/water) to improve solubility. Alternatively, employ a phase-transfer catalyst for reactions with aqueous permanganate.[9] | |
| Reaction Not Gone to Completion: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature. | |
| Formation of Unwanted Byproducts | Over-oxidation: Strong oxidants like KMnO₄ can cleave the C-C bond of the newly formed diol, leading to carboxylic acids.[1] | Use milder reaction conditions (e.g., low temperature for KMnO₄ reactions). OsO₄ is generally less prone to over-oxidation. |
| Formation of Ketone Byproducts: In some cases, particularly with the Upjohn dihydroxylation, ketone byproducts can form.[5] | Modifying the reaction conditions, such as using ligand-accelerated catalysis, may improve the yield of the diol.[5] | |
| Side Reactions from Epoxide Opening: In the anti-dihydroxylation route, the epoxide ring-opening can sometimes lead to rearranged products, especially under strongly acidic conditions. | Use milder acidic or basic conditions for the hydrolysis step. | |
| Difficulty in Product Isolation/Purification | Emulsion Formation During Workup: The long-chain diol can act as a surfactant, leading to persistent emulsions during aqueous workup. | Add a saturated salt solution (brine) to break up the emulsion. Centrifugation can also be effective. |
| Co-elution of Product and Starting Material: The polarity difference between 1-tridecene and this compound may not be sufficient for easy separation by column chromatography. | Use a less polar solvent system for chromatography to increase the separation. Alternatively, consider converting the diol to a more polar derivative before purification. |
Experimental Protocols
Syn-Dihydroxylation using Catalytic OsO₄ (Upjohn Dihydroxylation)
This protocol is adapted from the general Upjohn dihydroxylation procedure.[3][4][5]
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Dissolve 1-tridecene (1 equivalent) in a mixture of acetone and water (e.g., 10:1 v/v).
-
Add N-methylmorpholine N-oxide (NMO) (1.2 equivalents) to the solution and stir until it dissolves.
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Add a catalytic amount of osmium tetroxide (e.g., 0.002 equivalents) as a solution in toluene.
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Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 4-24 hours.
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Quench the reaction by adding a saturated aqueous solution of sodium bisulfite.
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Extract the product with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Anti-Dihydroxylation via Epoxidation and Hydrolysis
This two-step protocol is a standard method for obtaining anti-diols.[1]
Step 1: Epoxidation of 1-Tridecene
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Dissolve 1-tridecene (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
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Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise at 0 °C.
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Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
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Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the epoxide with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude epoxide can often be used in the next step without further purification.
Step 2: Hydrolysis of 1,2-Epoxytridecane
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Dissolve the crude 1,2-epoxytridecane in a mixture of a suitable organic solvent (e.g., tetrahydrofuran or acetone) and water.
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Add a catalytic amount of a strong acid (e.g., sulfuric acid or perchloric acid).
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Stir the mixture at room temperature or with gentle heating until the epoxide is consumed (monitor by TLC).
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Neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent, wash with brine, dry, and concentrate.
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Purify the this compound by column chromatography or crystallization.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the synthesis of 1,2-diols from terminal alkenes, which can be extrapolated for this compound.
Table 1: Comparison of Syn-Dihydroxylation Methods
| Method | Catalyst | Co-oxidant | Solvent | Typical Yield | Key Features |
| Upjohn | OsO₄ (catalytic) | NMO | Acetone/Water | High | Reliable, good for general synthesis.[3][5] |
| Sharpless AD | K₂OsO₂(OH)₄ | K₃[Fe(CN)₆] | t-BuOH/Water | High | Enantioselective, requires chiral ligand.[6][7] |
| KMnO₄ | KMnO₄ | - | Acetone/Water | Moderate to Low | Prone to over-oxidation, inexpensive.[1] |
Table 2: Conditions for Anti-Dihydroxylation
| Step | Reagent | Solvent | Temperature | Key Considerations |
| Epoxidation | m-CPBA | Dichloromethane | 0 °C to RT | m-CPBA is a shock-sensitive solid. |
| Hydrolysis | H₂SO₄ (cat.) | Acetone/Water | RT to 50 °C | Ring-opening is stereospecific (anti). |
Visualizations
Caption: Synthetic routes to syn- and anti-Tridecane-1,2-diol.
Caption: Troubleshooting workflow for low product yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Upjohn Dihydroxylation [organic-chemistry.org]
- 5. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US9227896B2 - Process for the separation and purification of a mixed diol stream - Google Patents [patents.google.com]
- 9. Oxidation of alkenes with use of phase transfer catalysis | Semantic Scholar [semanticscholar.org]
Preventing phase separation in Tridecane-1,2-diol-based emulsions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to phase separation in Tridecane-1,2-diol-based emulsions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in emulsions?
This compound is a long-chain diol that can function as a co-emulsifier, stabilizer, and preservative in emulsion formulations. Its amphiphilic nature, with a hydrophilic diol head and a lipophilic tridecane tail, allows it to orient at the oil-water interface, reducing interfacial tension and contributing to emulsion stability. It is often chosen for its moisturizing properties and its ability to enhance the antimicrobial efficacy of other preservatives.
Q2: What are the common signs of phase separation in my this compound emulsion?
Phase separation can manifest in several ways, including:
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Creaming: The accumulation of the dispersed phase (oil or water droplets) at the top or bottom of the emulsion, forming a concentrated layer. This is often reversible by shaking.[1][2]
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Coalescence: The merging of smaller droplets to form larger ones, leading to a visible separation of the oil and water phases. This process is irreversible.[3]
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Flocculation: The clumping of dispersed droplets without the merging of their individual identities. This can be a precursor to coalescence.[1][2]
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Ostwald Ripening: The growth of larger droplets at the expense of smaller ones due to the diffusion of the dispersed phase through the continuous phase. This is a common issue with emulsions containing components that have some solubility in the continuous phase.[4][5]
Q3: How does pH affect the stability of my emulsion?
The pH of an emulsion can significantly influence its stability by altering the surface charge of the droplets and the effectiveness of the emulsifiers.[6][7] For emulsions stabilized by ionic surfactants, pH changes can alter the degree of ionization, impacting the electrostatic repulsion between droplets.[8] Drastic shifts in pH can lead to a reduction in zeta potential, increasing the likelihood of flocculation and coalescence.[6][9] It is crucial to maintain the pH within a range where the chosen emulsifier system is most effective.[6]
Q4: Can the order of adding ingredients impact my emulsion's stability?
Yes, the order of addition is a critical process parameter. Typically, the internal phase is added gradually to the external phase with continuous homogenization. The emulsifier is usually dissolved in the continuous phase before the addition of the dispersed phase to ensure immediate stabilization of newly formed droplets.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Creaming | Insufficient viscosity of the continuous phase. Large droplet size. Density difference between phases. | Increase the viscosity of the continuous phase by adding a thickening agent (e.g., natural gums).[10] Reduce droplet size through higher shear homogenization.[11] Adjust the density of one phase to more closely match the other.[11] |
| Coalescence | Ineffective or insufficient emulsifier concentration. Improper emulsifier selection (incorrect HLB). High-temperature storage. | Increase the concentration of the primary emulsifier or add a co-emulsifier like this compound.[12] Select an emulsifier system with an appropriate Hydrophile-Lipophile Balance (HLB) for your oil phase. Optimize storage temperature; elevated temperatures can increase droplet collision and coalescence.[2] |
| Flocculation | Low zeta potential leading to weak inter-droplet repulsion. Incompatible ingredients. | Adjust the pH to increase the surface charge of the droplets (for ionic-stabilized emulsions).[9] Add electrolytes to modulate the ionic strength, but be aware that excessive electrolytes can screen surface charges and induce flocculation.[13] Ensure all formulation components are compatible. |
| Ostwald Ripening | Partial solubility of the dispersed phase (Tridecane) in the continuous phase. | Add a small amount of a highly water-insoluble compound (e.g., a long-chain triglyceride like corn oil) to the oil phase. This "Ostwald ripening inhibitor" creates an osmotic pressure that counteracts the diffusion of the more soluble components.[4][14] |
| Phase Inversion (e.g., O/W to W/O) | High concentration of the dispersed phase. Temperature changes affecting emulsifier solubility. Incorrect emulsifying agent. | Maintain the dispersed phase concentration below a critical threshold (often around 60-70%).[1] Control the temperature during formulation and storage, as this can affect the HLB of non-ionic surfactants.[2] Ensure the chosen emulsifier has the correct HLB for the desired emulsion type. |
Experimental Protocols
Droplet Size Analysis using Dynamic Light Scattering (DLS)
Objective: To determine the mean droplet size and polydispersity index (PDI) of the emulsion, which are critical indicators of stability.[15]
Methodology:
-
Sample Preparation: Dilute the emulsion with the continuous phase (e.g., deionized water for O/W emulsions) to a concentration suitable for DLS measurement, typically to the point where the sample is slightly turbid.
-
Instrument Setup: Set the DLS instrument to the appropriate scattering angle (e.g., 173° for backscatter detection) and allow it to equilibrate to the desired temperature (e.g., 25°C).[9]
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the instrument.
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Perform the measurement, allowing the instrument to collect data over a sufficient duration to obtain a stable correlation function.
-
-
Data Analysis: The instrument software will calculate the average droplet size (Z-average) and the PDI based on the fluctuations in scattered light intensity.[15]
Zeta Potential Measurement
Objective: To assess the surface charge of the emulsion droplets, which indicates the degree of electrostatic repulsion between them and predicts stability against flocculation.[16][17]
Methodology:
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Sample Preparation: Dilute the emulsion in an appropriate medium, typically the original continuous phase filtered to remove any particulate matter.[9] For aqueous continuous phases, ensure the pH is recorded.[16]
-
Instrument Setup:
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Use a dedicated zeta potential cell (e.g., a disposable capillary cell).
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Ensure there are no air bubbles between the electrodes.[16]
-
-
Measurement:
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Inject the sample into the cell.
-
Apply an electric field. The instrument measures the velocity of the droplets (electrophoretic mobility) using Laser Doppler Velocimetry.[17]
-
-
Data Analysis: The software calculates the zeta potential from the electrophoretic mobility using the Smoluchowski or Huckel equation, depending on the properties of the continuous phase and particle size.[9] A zeta potential value greater than |30| mV generally indicates good electrostatic stability.
Viscosity Measurement
Objective: To measure the viscosity of the emulsion, which is a key factor in preventing creaming.[18]
Methodology:
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Instrument Setup:
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Use a viscometer or rheometer equipped with the appropriate geometry (e.g., concentric cylinders or cone and plate).
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Allow the instrument and sample to reach thermal equilibrium.
-
-
Measurement:
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Load the undiluted emulsion into the measurement geometry.
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Measure the resistance to flow at a controlled shear rate or over a range of shear rates to characterize the emulsion's flow behavior (e.g., Newtonian, shear-thinning).[19]
-
-
Data Analysis: Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s). An increase in viscosity over time can indicate droplet aggregation, while a significant decrease might suggest a breakdown of the emulsion structure.[18]
Visualizations
Caption: Troubleshooting workflow for identifying and addressing emulsion instability.
Caption: Key factors influencing the stability of this compound-based emulsions.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Ostwald Ripening | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 5. Ostwald ripening - Wikipedia [en.wikipedia.org]
- 6. The Effect of pH on Emulsifier Performance [cnchemsino.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of pH and salt concentration on oil-in-water emulsions stabilized solely by nanocomposite microgel particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. jurnal.untirta.ac.id [jurnal.untirta.ac.id]
- 13. ulprospector.com [ulprospector.com]
- 14. researchgate.net [researchgate.net]
- 15. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 16. entegris.com [entegris.com]
- 17. brookhaveninstruments.com.cn [brookhaveninstruments.com.cn]
- 18. Online viscosity monitoring for quality control in emulsions formulation, testing and processing » rheonics :: viscometer and density meter [rheonics.com]
- 19. In-Situ Continuous Monitoring of the Viscosity of Surfactant-Stabilized and Nanoparticles-Stabilized Pickering Emulsions [mdpi.com]
Technical Support Center: Improving the Long-Term Stability of Tridecane-1,2-diol Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the long-term stability of Tridecane-1,2-diol formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the long-term stability of this compound formulations?
A1: The long-term stability of this compound formulations is primarily influenced by three factors:
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pH of the formulation: this compound can be susceptible to acid- and base-catalyzed degradation.
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Exposure to oxidizing agents: The diol moiety is prone to oxidation, which can lead to the formation of impurities.
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Storage temperature: Elevated temperatures can accelerate the rate of chemical degradation.
Q2: What are the common degradation pathways for this compound?
A2: The most common degradation pathways for this compound are oxidation and fragmentation. Oxidation can occur at the hydroxyl groups, leading to the formation of aldehydes, ketones, or carboxylic acids. Under certain conditions, cleavage of the carbon-carbon bond between the two hydroxyl groups can also occur.
Q3: How can I prevent the physical instability of emulsions containing this compound?
A3: this compound, being a surface-active agent, can sometimes influence the stability of emulsions. To mitigate physical instability such as creaming, coalescence, or phase separation, consider the following:
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Optimize Surfactant Concentration: Ensure the primary surfactant system is robust and compatible with this compound.
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Control Droplet Size: Homogenization to achieve a small and uniform droplet size can enhance stability.
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Viscosity Modification: The addition of a viscosity-enhancing agent can retard the movement of droplets.
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Evaluate Excipient Compatibility: Ensure all excipients are compatible and do not disrupt the emulsion structure.
Troubleshooting Guides
Issue 1: Unexpected degradation of this compound observed during stability studies.
Question: I am observing a significant loss of this compound in my formulation during long-term stability testing, even under recommended storage conditions. What could be the cause and how can I troubleshoot this?
Answer:
Unexpected degradation can stem from several factors. A systematic approach is necessary to identify the root cause.
Troubleshooting Workflow:
Troubleshooting Steps for Unexpected Degradation
Potential Solutions:
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pH Control: If a pH shift is observed, re-evaluate the buffering capacity of your formulation. Consider using a buffer with a pKa closer to the target pH of the formulation.
-
Excipient Screening: If an excipient is suspected of causing degradation, conduct a compatibility study by preparing binary mixtures of this compound with each excipient and storing them under accelerated conditions.
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Antioxidant Addition: If oxidative degradation is the issue, consider the inclusion of an antioxidant such as butylated hydroxytoluene (BHT) or alpha-tocopherol.
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Packaging: Ensure the product is stored in well-sealed containers with minimal headspace to reduce exposure to oxygen. For highly sensitive formulations, consider packaging under an inert gas like nitrogen.
Issue 2: Appearance of unknown peaks in the chromatogram during stability analysis.
Question: During the HPLC analysis of my this compound formulation on stability, I am observing new peaks that were not present initially. How do I identify these and determine their source?
Answer:
The appearance of new peaks indicates the formation of degradation products or impurities. A forced degradation study is a powerful tool to intentionally generate these degradation products and facilitate their identification.
Forced Degradation Workflow:
Workflow for Identifying Unknown Peaks
Potential Degradation Products:
Based on the chemistry of 1,2-diols, potential degradation products could include:
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Oxidation Products: 1-hydroxytridecan-2-one, 2-hydroxytridecanal, or further oxidation to carboxylic acids.
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Acid/Base Catalyzed Products: Rearrangement or cleavage products.
Data Presentation
Table 1: Illustrative Forced Degradation Data for this compound
The following table provides example data on the degradation of this compound under various stress conditions. This data is for illustrative purposes to guide experimental design, as specific public data for this compound is limited.
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation of this compound | Major Degradation Products Observed |
| 0.1 M HCl | 24 | 60 | 12.5 | Peak at RRT ~0.85 |
| 0.1 M NaOH | 24 | 60 | 8.2 | Peak at RRT ~0.90 |
| 3% H₂O₂ | 24 | 25 (Room Temp) | 15.8 | Peaks at RRT ~0.75 and ~1.15 |
| Heat | 48 | 80 | 5.5 | Minor increase in existing impurity peaks |
| Photolytic (ICH Q1B) | - | 25 | < 2.0 | No significant degradation |
RRT = Relative Retention Time
Table 2: Example Excipient Compatibility for this compound Formulations
This table provides a general guide to the compatibility of this compound with common pharmaceutical excipients based on chemical principles. Specific compatibility should always be confirmed through experimental studies.
| Excipient Class | Examples | Compatibility | Notes |
| Surfactants (Non-ionic) | Polysorbate 80, Sorbitan monooleate | Generally Compatible | Can influence emulsion stability. Compatibility should be assessed on a case-by-case basis. |
| Polymers (Non-ionic) | Hydroxypropyl methylcellulose (HPMC), Polyvinylpyrrolidone (PVP) | Generally Compatible | Can be used to modify viscosity. |
| Oils/Lipids | Medium-chain triglycerides, Mineral oil | Generally Compatible | This compound is often used in lipid-based formulations. |
| Antioxidants | BHT, Tocopherol | Compatible and Recommended | Recommended to prevent oxidative degradation. |
| Strong Oxidizing Agents | Peroxides, Persulfates | Incompatible | Will cause rapid degradation of this compound. |
| Strong Acids/Bases | Concentrated HCl, NaOH | Incompatible | Can catalyze degradation, especially at elevated temperatures. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions to support the development and validation of a stability-indicating analytical method.
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Acid Hydrolysis:
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Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
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Incubate the solution at 60°C for 24 hours.
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Neutralize the solution with 1 mL of 0.1 M NaOH.
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Dilute to a final volume of 10 mL with the mobile phase.
-
-
Base Hydrolysis:
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Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
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Incubate the solution at 60°C for 24 hours.
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Neutralize the solution with 1 mL of 0.1 M HCl.
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Dilute to a final volume of 10 mL with the mobile phase.
-
-
Oxidative Degradation:
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Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
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Store the solution at room temperature (25°C) for 24 hours.
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Dilute to a final volume of 10 mL with the mobile phase.
-
-
Thermal Degradation:
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Place a solid sample of this compound in a stability chamber at 80°C for 48 hours.
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Dissolve the stressed solid in the mobile phase to achieve a final concentration of 0.1 mg/mL.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (0.1 mg/mL in mobile phase) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound (Illustrative Example)
Objective: To provide a model HPLC method for the quantification of this compound and the separation of its degradation products. Note: This is an illustrative method and must be fully validated for your specific formulation.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 60% B
-
5-20 min: 60% to 90% B
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20-25 min: 90% B
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25-26 min: 90% to 60% B
-
26-30 min: 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: UV at 210 nm (as this compound has a weak chromophore, a Corona Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) would provide better sensitivity and is recommended).
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile:Water (50:50, v/v)
Method Validation Parameters (to be performed as per ICH Q2(R1) guidelines):
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Specificity (including peak purity analysis of stressed samples)
-
Linearity
-
Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
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Limit of Detection (LOD)
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Limit of Quantitation (LOQ)
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Robustness
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Potential Chemical Degradation Pathways of this compound
Workflow for Developing a Stability-Indicating HPLC Method
Optimization of reaction conditions for derivatizing Tridecane-1,2-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for derivatizing Tridecane-1,2-diol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am not seeing any product peak in my GC-MS analysis after derivatization. What are the possible causes and solutions?
A1: A complete lack of product can be due to several factors, from reagent issues to improper reaction conditions. Here's a systematic approach to troubleshooting:
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Reagent Quality: Derivatization reagents, especially silylating agents, are often sensitive to moisture.[1] Ensure your reagents are fresh and have been stored under anhydrous conditions. Consider using a fresh bottle or vial of the derivatizing agent.
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Reaction Conditions: The reaction may not be proceeding to completion. Key parameters to re-evaluate are:
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Temperature: Some derivatizations require heating to proceed at an adequate rate.[1] For silylation of sterically hindered diols, heating is often necessary.
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Time: The reaction may simply need more time. Monitor the reaction at different time points to determine the optimal duration.[1]
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Solvent: Ensure the solvent is appropriate for the chosen derivatization chemistry and is anhydrous.
-
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Sample Integrity: Verify the presence and purity of your starting material, this compound.
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Injection/GC-MS Issues: Confirm that your GC-MS system is functioning correctly by injecting a known standard.
Q2: My reaction is incomplete, showing both starting material and product peaks. How can I drive the reaction to completion?
A2: Incomplete derivatization is a common issue. To improve the yield of your derivatized product, consider the following optimizations:
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Increase Reagent Concentration: Add the derivatizing reagent in excess to shift the equilibrium towards the product.[1] A molar ratio of at least 2:1 of the derivatizing agent to active hydrogens is a good starting point.[1]
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Optimize Temperature and Time: Increase the reaction temperature or extend the reaction time.[1] A systematic approach, such as a time-course experiment at a specific temperature, can help identify the optimal conditions.
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Use of a Catalyst: For some derivatization reactions, particularly silylation, the addition of a catalyst like trimethylchlorosilane (TMCS) can significantly increase the reaction rate and yield.[1][2]
-
Removal of Byproducts: Some derivatization reactions produce byproducts that can inhibit the reaction. If applicable, consider methods to remove these byproducts as they form.
Q3: I am observing multiple product peaks in my chromatogram. What could be the cause?
A3: The presence of multiple product peaks can be attributed to several factors:
-
Mono- vs. Di-derivatization: this compound has two hydroxyl groups. It's possible to have a mixture of mono-derivatized and di-derivatized products, especially if the reaction has not gone to completion. The primary hydroxyl group is generally more reactive than the secondary one.[1]
-
Anomerization (for silylation of sugars): While not directly applicable to this compound, it's a related phenomenon where silylation can lead to different anomeric forms, resulting in multiple peaks.[2]
-
Side Reactions: The derivatizing reagent may be reacting with other functional groups if your sample is not pure. It could also be reacting with residual water in your sample or solvent.[3]
-
Isomers: If your starting material is a mix of stereoisomers, and you are using a chiral derivatizing agent, you would expect to see multiple peaks corresponding to the different diastereomers formed.[4]
To address this, ensure your starting material is pure, use anhydrous solvents, and optimize the reaction conditions to favor the formation of the desired di-derivatized product.
Q4: What are the most common derivatization methods for vicinal diols like this compound for GC-MS analysis?
A4: The most common methods aim to increase volatility and thermal stability.[5] These include:
-
Silylation: This is a very common method where active hydrogens on the hydroxyl groups are replaced by a trimethylsilyl (TMS) group.[5] Common reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like TMCS.[1][2]
-
Esterification: The hydroxyl groups can be converted to esters, for example, by reaction with an acid anhydride (e.g., trifluoroacetic anhydride - TFAA) or an acyl chloride.[6][7]
-
Boronate Ester Formation: Vicinal diols can react with boronic acids (e.g., n-butylboronic acid) to form cyclic boronate esters.[2][8] This is a specific derivatization for 1,2- and 1,3-diols.[2]
Data Presentation: Comparison of Derivatization Conditions
| Derivatization Method | Reagent | Catalyst | Solvent | Temperature (°C) | Time (min) | Key Considerations |
| Silylation | BSTFA or MSTFA | TMCS (optional) | Acetonitrile, Pyridine, DMF | 60 - 100 | 30 - 120 | Highly sensitive to moisture. Catalyst can increase reactivity for hindered hydroxyls.[1] |
| Acylation (Esterification) | Trifluoroacetic Anhydride (TFAA) | None | Dichloromethane, Ethyl Acetate | 25 - 60 | 15 - 60 | Reagents can be corrosive.[6] |
| Boronate Ester Formation | n-Butylboronic Acid | None | Dimethylformamide (DMF) | 25 - 80 | 10 - 30 | Specific for 1,2- and 1,3-diols.[2] |
Experimental Protocols
Detailed Methodology for Silylation of this compound using BSTFA with TMCS catalyst:
-
Preparation:
-
Ensure all glassware is thoroughly dried in an oven at >100°C for at least 2 hours and cooled in a desiccator.
-
All solvents (e.g., pyridine or acetonitrile) should be of high purity and anhydrous.
-
-
Sample Preparation:
-
Accurately weigh approximately 1-5 mg of this compound into a 2 mL reaction vial with a PTFE-lined cap.
-
Add 200 µL of anhydrous pyridine to dissolve the sample.
-
-
Derivatization Reaction:
-
Add 100 µL of BSTFA + 1% TMCS to the reaction vial.
-
Securely cap the vial and vortex briefly to mix the contents.
-
Place the vial in a heating block or oven at 70°C for 60 minutes.
-
-
Analysis:
-
After cooling to room temperature, the sample is ready for direct injection into the GC-MS.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Mandatory Visualizations
Caption: General workflow for the derivatization of this compound.
Caption: Troubleshooting flowchart for a failed derivatization reaction.
References
- 1. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 2. gcms.cz [gcms.cz]
- 3. cis-diol derivatization - Chromatography Forum [chromforum.org]
- 4. chiral derivatization reagents: Topics by Science.gov [science.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. cerritos.edu [cerritos.edu]
- 8. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Skin Irritation Potential of Long-Chain 1,2-Diols
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the skin irritation potential of long-chain 1,2-diols.
Frequently Asked Questions (FAQs)
Q1: What are long-chain 1,2-diols and why is their skin irritation potential a concern?
A1: Long-chain 1,2-diols (also known as 1,2-alkanediols) are organic compounds with two hydroxyl groups on adjacent carbons of an alkane chain. They are frequently used in cosmetic and pharmaceutical formulations as humectants, emollients, and preservatives.[1][2] Understanding their skin irritation potential is crucial for ensuring the safety and tolerability of topical products.
Q2: How does the alkane chain length of 1,2-diols influence their skin irritation potential?
A2: The relationship is complex and not linear. Studies have shown that sensory irritation tends to increase as the alkane chain length increases, which may be due to greater interference with the cell membrane.[3][4] However, for objective skin irritation, 1,2-hexanediol has demonstrated the lowest potential, with irritation increasing as the chain becomes either shorter or longer.[3][4] This suggests that both the intrinsic toxicity and the ability to penetrate the skin's lipid bilayer are key factors.[3][4]
Q3: What is the primary mechanism behind skin irritation caused by chemical compounds like 1,2-diols?
A3: Skin irritation is an innate immune response that begins with the disruption of the skin barrier.[5] This disruption triggers keratinocytes (the primary cells of the epidermis) to release pre-formed pro-inflammatory mediators, most notably Interleukin-1 alpha (IL-1α).[5] This initial release starts a signaling cascade, leading to the production and release of other cytokines and chemokines (e.g., TNF-α, IL-6, IL-8), which attract immune cells to the site, perpetuating the inflammatory response.[5][6]
Experimental Design & Protocols
Q4: What is the standard in vitro method for assessing the skin irritation potential of a substance?
A4: The accepted standard is the Reconstructed Human Epidermis (RhE) Test Method, as described in OECD Test Guideline 439.[7][8][9][10] This method uses a three-dimensional model that mimics the properties of the human epidermis.[7][10] Irritancy is determined by measuring cell viability after topical application of the test substance.[8][11] A decrease in cell viability below 50% classifies the substance as an irritant (UN GHS Category 2).[8][11]
Detailed Protocol: OECD TG 439 - Reconstructed Human Epidermis Test
This protocol provides a general overview. Specific timings and volumes may vary slightly depending on the commercial RhE model used (e.g., EpiDerm™, EpiSkin™).
-
RhE Tissue Preparation:
-
Upon receipt, place the 24-well plate containing the RhE tissues into a sterile cell culture hood.
-
Replace the shipping agarose medium with 0.9 mL of pre-warmed assay medium in new wells.
-
Transfer the tissue inserts to these new wells and incubate for at least 1 hour (or overnight, per manufacturer instructions) at 37°C, 5% CO₂.
-
-
Application of Test Substance:
-
Apply 30 µL of the liquid test substance (or 25 mg of a solid, moistened with 25 µL of DPBS) to the surface of triplicate tissues.[12]
-
Negative Control: Apply 30 µL of sterile DPBS or water.
-
Positive Control: Apply 30 µL of 5% Sodium Dodecyl Sulfate (SDS).
-
Spread the substance evenly over the tissue surface, using a mesh disc for liquids if necessary.[12]
-
-
Exposure and Incubation:
-
Expose the tissues to the test substance for 60 minutes at 37°C, 5% CO₂.[12]
-
-
Rinsing and Post-Incubation:
-
Thoroughly rinse each tissue insert with a stream of sterile DPBS to remove all residual test material (typically 15 gentle rinse cycles).[12]
-
Blot the bottom of the insert and transfer to a new well containing fresh, pre-warmed assay medium.
-
Incubate for approximately 42 hours at 37°C, 5% CO₂.
-
-
MTT Viability Assay:
-
Prepare a 1 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in pre-warmed MTT medium.
-
Transfer each tissue insert to a new well containing 300 µL of the MTT solution.
-
Incubate for 3 hours at 37°C, 5% CO₂. During this time, viable cells will convert the yellow MTT to a blue formazan salt.
-
-
Formazan Extraction:
-
Carefully remove the tissue inserts and gently blot them dry.
-
Place each tissue in a new tube or well containing 2 mL of an extraction solvent (e.g., isopropanol).
-
Seal the plate/tubes and shake vigorously for at least 2 hours at room temperature to extract the blue formazan.
-
-
Data Analysis:
-
Transfer 200 µL of the extract from each sample (in duplicate) to a 96-well plate.
-
Read the optical density (OD) at 570 nm using a plate reader.
-
Calculate the percent viability for each tissue relative to the negative control: %Viability = (Mean OD of test substance / Mean OD of negative control) x 100
-
Classification: If the mean viability of the triplicate tissues is ≤ 50%, the substance is classified as an irritant.
-
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=0.8, bgcolor="#FFFFFF", size="10,5!", ratio=fill]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#202124"];
} .dot Caption: Workflow for in vitro skin irritation testing using the OECD TG 439 RhE method.
Data Presentation
Q5: Can you provide comparative data on the irritation potential of different 1,2-diols?
A5: The following table summarizes objective skin irritation scores from a 24-hour human patch test. Lower scores indicate less irritation.
| 1,2-Diol Compound | Alkane Chain Length | Mean Irritation Score (± SD) |
| 1,2-Butanediol | C4 | 0.41 ± 0.40 |
| 1,2-Pentanediol | C5 | 0.41 ± 0.41 |
| 1,2-Hexanediol | C6 | 0.05 ± 0.19 |
| 1,2-Octanediol | C8 | Data not specified |
| 1,2-Decanediol | C10 | Data not specified |
| Data sourced from a study on the influence of alkane chain length on skin irritation potential.[4] |
Mechanistic Pathways
Q6: Can you illustrate the signaling cascade initiated by a skin irritant?
A6: Yes. The primary event in chemical-induced skin irritation is the activation of keratinocytes, which triggers a cascade of inflammatory signals. This process is crucial for the subsequent immune response.
Troubleshooting Guide
Q7: My negative control (DPBS) is showing significant cytotoxicity (>20%). What are the possible causes?
A7: This is a common issue that invalidates a run. Consider the following:
-
Improper Rinsing: Residual test substance from a highly irritating compound may have contaminated adjacent wells during the rinsing step. Ensure a gentle, consistent stream and use separate rinsing vessels for different substance categories.
-
Tissue Handling: Physical damage to the tissues during transfer (e.g., scratching with forceps) can compromise the epidermis and lead to cell death. Handle inserts only by their edges.
-
Contamination: Bacterial or fungal contamination of the assay medium or DPBS can cause cytotoxicity. Always use sterile technique and fresh reagents.
-
Drying Out: Allowing the tissue surface to dry out during incubation steps can cause irritation and cell death. Ensure the incubator has adequate humidity.
Q8: I am seeing high variability between my triplicate tissues for the same test substance. How can I improve consistency?
A8: High variability can obscure the true result. To improve precision:
-
Application Technique: Ensure the test substance is applied uniformly and completely covers the tissue surface. For viscous liquids, this is critical. Use of a positive displacement pipette can improve accuracy.
-
Rinsing Consistency: The rinsing step must be performed identically for all tissues. Inconsistent rinsing can leave behind varying amounts of the test substance, leading to different viability outcomes.
-
Extraction Efficiency: Ensure the formazan dye is completely extracted from the tissue. Vortex or shake all samples for the same duration and intensity. Check for any remaining blue color in the tissue post-extraction.
Q9: My test substance is a waxy solid and is difficult to apply evenly. What is the recommended procedure?
A9: For solids, the OECD TG 439 recommends applying 25 mg of the substance directly onto the tissue surface after pre-wetting the surface with 25 µL of DPBS.[12] Use a sterile spreader with a very gentle touch to distribute the solid as evenly as possible without damaging the tissue.[12] If the solid is still difficult to handle, consider gently warming it to a molten state, provided this does not alter its chemical properties. Note the modified application method in your report.
References
- 1. researchgate.net [researchgate.net]
- 2. alegesanatos.ro [alegesanatos.ro]
- 3. The influence of alkane chain length on the skin irritation potential of 1,2-alkanediols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytokines and Chemokines in Irritant Contact Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. thepsci.eu [thepsci.eu]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Antimicrobial Efficacy of Tridecane-1,2-diol in Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing and enhancing the antimicrobial efficacy of Tridecane-1,2-diol in various formulations. Due to the limited publicly available data specifically for this compound, this guide leverages established principles and data from structurally similar long-chain 1,2-alkanediols, such as 1,2-dodecanediol and 1,2-tetradecanediol, to provide a robust framework for your experiments.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Low Antimicrobial Activity | - Suboptimal concentration of this compound.- Antagonistic interactions with other formulation components.- pH of the formulation is not ideal for antimicrobial activity.- High water content in the formulation, reducing the effective concentration at the microbial interface. | - Concentration Optimization: Gradually increase the concentration of this compound in your formulation. As a starting point for long-chain diols, a concentration range of 0.5% to 2.0% (w/w) is often effective.- Synergy Exploration: Combine this compound with other antimicrobial agents. See the "Synergistic Combinations" FAQ for suggestions.- pH Adjustment: Evaluate the antimicrobial efficacy across a pH range of 4.5 to 6.5, which is typical for many topical products.- Formulation Modification: Consider reducing the water phase or incorporating penetration enhancers to improve the partitioning of this compound into the microbial cell membrane. |
| Formulation Instability (Phase Separation, Crystallization) | - Poor solubility of this compound in the formulation base.- Incompatibility with other ingredients.- Improper order of addition during manufacturing. | - Solubility Enhancement: Incorporate co-solvents such as propylene glycol, butylene glycol, or ethoxydiglycol. Pre-dissolving this compound in a suitable solvent before adding it to the main formulation can also be effective.- Compatibility Screening: Conduct small-scale compatibility studies with individual excipients before full-scale formulation.- Process Optimization: Generally, adding 1,2-alkanediols to the water phase before emulsification is recommended. However, for long-chain diols that have lower water solubility, addition during the cool-down phase with gentle mixing might prevent crystallization. |
| Skin Irritation in in-vitro Models | - High concentration of this compound.- Synergistic irritation with other formulation components. | - Concentration Reduction: Determine the minimum effective concentration for antimicrobial activity to minimize the potential for irritation.- Soothing Agent Addition: Incorporate anti-irritant and soothing ingredients like bisabolol, allantoin, or panthenol into the formulation. |
Frequently Asked Questions (FAQs)
1. What is the proposed mechanism of antimicrobial action for this compound?
The primary antimicrobial mechanism of 1,2-alkanediols is attributed to their amphiphilic nature. The long alkyl chain (tridecyl group) allows for intercalation into the lipid bilayer of microbial cell membranes, disrupting their structure and increasing permeability. This leads to the leakage of essential intracellular components and ultimately cell death. The hydrophilic diol headgroup helps to anchor the molecule at the membrane surface.
2. How can the solubility of this compound be improved in aqueous formulations?
Due to its long alkyl chain, this compound is expected to have low water solubility. To improve its incorporation into aqueous or emulsion-based systems, consider the following:
-
Co-solvents: Utilize glycols like propylene glycol, butylene glycol, or pentylene glycol to pre-dissolve this compound before adding it to the water phase.
-
Surfactants: The use of non-ionic surfactants can help to create micelles that encapsulate the this compound, aiding its dispersion in water.
-
Emollients: In emulsion systems, incorporating this compound into the oil phase with other emollients and esters can improve its stability.
3. What are potential synergistic combinations to enhance the antimicrobial efficacy of this compound?
Combining this compound with other antimicrobial agents can lead to a synergistic effect, allowing for a broader spectrum of activity and the use of lower concentrations of each individual agent. Consider exploring combinations with:
-
Other 1,2-Alkanediols: Blends of different 1,2-alkanediols (e.g., with 1,2-hexanediol or 1,2-octanediol) have shown synergistic antimicrobial activity.
-
Organic Acids: Sorbic acid and its salts (e.g., potassium sorbate) can be effective in combination, particularly in formulations with a slightly acidic pH.
-
Phenolic Compounds: Phenoxyethanol and other aromatic alcohols can work in synergy with 1,2-alkanediols.
-
Chelating Agents: EDTA and its salts can enhance antimicrobial activity by destabilizing the outer membrane of Gram-negative bacteria.
4. What is the expected antimicrobial spectrum of this compound?
Based on the properties of other long-chain 1,2-alkanediols, this compound is expected to exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and yeasts (e.g., Candida albicans). The efficacy against molds (e.g., Aspergillus brasiliensis) may be lower and often requires combination with other antifungal agents.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard broth microdilution method to determine the MIC of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 100 mg/mL.
-
Preparation of Microbial Inoculum: Culture the test microorganisms (e.g., S. aureus, E. coli, C. albicans) in appropriate broth (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for yeast) overnight at 37°C. Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate growth medium to achieve a range of test concentrations (e.g., from 1000 µg/mL down to 1.95 µg/mL).
-
Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (medium with inoculum, no this compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for yeast.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Visualizations
Caption: Experimental workflow for developing and optimizing a self-preserving formulation with this compound.
Technical Support Center: Scaling Up High-Purity Tridecane-1,2-diol Production
Welcome to the technical support center for the production of high-purity Tridecane-1,2-diol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis, purification, and analysis.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| SYN-01 | Low to no conversion of 1-tridecene to this compound | 1. Inactive catalyst (e.g., old or improperly stored OsO₄).2. Insufficient co-oxidant (e.g., NMO).3. Low reaction temperature.4. Poor quality starting material (1-tridecene). | 1. Use fresh or properly stored osmium tetroxide.2. Ensure the correct stoichiometric amount of co-oxidant is used.3. While the reaction is typically run at room temperature, gentle warming (to ~40 °C) may be necessary for less reactive substrates, but monitor closely for side reactions.4. Verify the purity of 1-tridecene by GC-MS before starting the reaction. |
| SYN-02 | Formation of a significant amount of over-oxidation byproducts (e.g., carboxylic acids) | 1. Use of potassium permanganate (KMnO₄) under non-optimal conditions (e.g., too high temperature or acidic pH).2. Reaction run for an extended period. | 1. For syn-dihydroxylation, OsO₄ with a co-oxidant like NMO is generally preferred to minimize over-oxidation.[1][2]2. If using KMnO₄, ensure the reaction is conducted at low temperatures (0-5 °C) and under basic conditions.[2]3. Monitor the reaction progress by TLC or GC-MS and quench the reaction upon completion. |
| PUR-01 | Difficulty in removing unreacted 1-tridecene from the product | 1. Incomplete reaction.2. Inefficient extraction or purification method. | 1. Drive the reaction to completion by ensuring an adequate amount of oxidant.2. Utilize column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate gradient) to separate the nonpolar alkene from the more polar diol.3. Recrystallization from a nonpolar solvent like hexane can also be effective, as the alkene will remain in the mother liquor. |
| PUR-02 | Product oils out during recrystallization | 1. Inappropriate solvent system.2. Solution is too concentrated.3. Cooling the solution too rapidly. | 1. Screen for suitable recrystallization solvents. For long-chain diols, a mixed solvent system like ethanol/water or acetone/hexane may be effective.[3]2. Use a sufficient amount of solvent to keep the product dissolved at elevated temperatures.3. Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote crystal formation over oiling out. |
| ANA-01 | Broad or tailing peaks in GC-MS analysis | 1. Interaction of the diol with the GC column.2. Presence of impurities. | 1. Derivatize the diol (e.g., silylation) before GC-MS analysis to improve peak shape and volatility.2. Ensure the sample is of high purity before injection. |
Frequently Asked Questions (FAQs)
Synthesis
-
Q1: What is the recommended method for the syn-dihydroxylation of 1-tridecene to produce this compound? A1: The Upjohn dihydroxylation is a reliable method.[4][5] This procedure uses a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of a co-oxidant, typically N-Methylmorpholine N-oxide (NMO), to achieve syn-dihydroxylation with high yields.[1][5][6]
-
Q2: Can I use potassium permanganate (KMnO₄) for the dihydroxylation of 1-tridecene? A2: While KMnO₄ can be used for syn-dihydroxylation, it is a very strong oxidizing agent and can lead to over-oxidation of the diol, resulting in the formation of carboxylic acids and other byproducts, which lowers the yield of the desired this compound.[2][7] If used, it requires careful control of temperature and pH.[2]
-
Q3: What are the common byproducts in the dihydroxylation of 1-tridecene? A3: Besides unreacted starting material, potential byproducts include over-oxidation products like dodecanoic acid if the carbon-carbon bond is cleaved. If using OsO₄, inadequate workup can leave residual osmate esters.
Purification
-
Q4: What is a good starting point for a recrystallization solvent for this compound? A4: For long-chain aliphatic diols, a single solvent may not be ideal. A mixed solvent system is often more effective. Good starting points to screen would be ethanol/water, acetone/water, or hexane/ethyl acetate mixtures.[3] The goal is to find a system where the diol is soluble at high temperatures but sparingly soluble at low temperatures.
-
Q5: How can I remove the dark color from my product after the dihydroxylation reaction? A5: The dark color is often due to residual osmium or manganese species. This can typically be removed by treating the crude product solution with a reducing agent like sodium bisulfite or by filtering through a pad of celite or silica gel.
Analysis
-
Q6: What is the best way to analyze the purity of this compound? A6: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for assessing purity and identifying any volatile impurities.[8] To improve the analysis of the diol, it is often beneficial to derivatize it to its trimethylsilyl (TMS) ether to increase its volatility and improve peak shape. Thin-layer chromatography (TLC) is also a quick and useful method for monitoring reaction progress and assessing the purity of column chromatography fractions.
Experimental Protocols
1. Synthesis of this compound via Upjohn Dihydroxylation
This protocol is a general guideline for the syn-dihydroxylation of 1-tridecene.
-
Materials:
-
1-tridecene
-
N-Methylmorpholine N-oxide (NMO) (50% solution in water)
-
Osmium tetroxide (OsO₄) (2.5% solution in t-butanol)
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Acetone
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Water
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Sodium bisulfite
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of 1-tridecene in a mixture of acetone and water (e.g., 10:1 v/v) at room temperature, add NMO.
-
To this stirring solution, add a catalytic amount of the OsO₄ solution.
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Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS. The reaction is typically complete within a few hours.
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.
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Stir for 30 minutes, then extract the mixture with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
2. Purification of this compound by Recrystallization
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., acetone or ethanol).
-
While the solution is hot, add a non-solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy.
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Add a few drops of the hot solvent to redissolve the precipitate and obtain a clear solution.
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Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield or impure product.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 3. reddit.com [reddit.com]
- 4. Upjohn Dihydroxylation [organic-chemistry.org]
- 5. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Foaming in Tridecane-1,2-diol Solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering foaming issues with solutions containing Tridecane-1,2-diol.
Troubleshooting Guide
Issue: Excessive foaming upon agitation or sparging of this compound solutions.
Question: Why is my this compound solution foaming?
This compound, like other diols with a long hydrocarbon chain, possesses surfactant-like properties.[1][2] This means it can reduce the surface tension of a liquid, leading to the stabilization of air bubbles and the formation of foam.[3][4] Foaming can be exacerbated by:
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High concentrations of this compound: Higher concentrations can lead to a more significant reduction in surface tension.
-
Presence of other surfactants or proteins: These can interact with this compound to enhance foam stability.[5]
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Vigorous agitation, stirring, or gas introduction (sparging): These processes introduce air into the solution, which is a prerequisite for foam formation.[5][6]
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Temperature changes: Temperature can affect the solubility and surface activity of this compound.
Question: How can I reduce or eliminate foaming in my experiments?
There are several approaches to mitigate foaming, ranging from simple process adjustments to the use of chemical antifoaming agents. The best method will depend on the specific requirements of your experiment.
1. Mechanical and Procedural Modifications:
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Reduce agitation speed: If possible, lower the stirring or shaking speed to minimize the incorporation of air.
-
Modify the method of mixing: Use a low-shear mixing method, such as a magnetic stirrer at a controlled speed, rather than vigorous shaking or vortexing.
-
Optimize gas flow rate: If sparging, reduce the gas flow rate to the minimum required for your application.
-
Increase the headspace in your vessel: A larger headspace can sometimes help to physically destabilize the foam.
2. Chemical Intervention (Antifoaming Agents):
If procedural changes are insufficient or not feasible, the addition of an antifoaming agent is a common and effective solution.[7] Antifoams are additives designed to prevent foam formation, while defoamers are used to eliminate existing foam.[3][7]
Question: What type of antifoaming agent should I use?
The choice of antifoaming agent depends on the chemical compatibility with your system and the downstream application. Common types include:
-
Silicone-based antifoams: These are highly effective at low concentrations and work by spreading rapidly on the foam surface, causing the bubbles to rupture.[3][8] They are available as oils or water-based emulsions.
-
Non-silicone antifoams: These are often based on mineral oils, vegetable oils, or fatty alcohols.[3][8] They are a good alternative when silicone contamination is a concern.
-
Polyol-based antifoams: Glycols and other polyols can act as antifoaming agents.[8]
-
Acetylenic diol-based surfactants: Interestingly, some diols are specifically designed to have low-foaming or defoaming properties.[4][9]
Workflow for Selecting an Antifoaming Agent:
Caption: Workflow for selecting a suitable antifoaming agent.
Frequently Asked Questions (FAQs)
Q1: At what concentration should I use an antifoaming agent?
It is crucial to use the lowest effective concentration to avoid potential interference with your experiment. Typical starting concentrations range from 10 to 100 ppm (parts per million). The optimal concentration should be determined experimentally.
Q2: Will the antifoaming agent affect my cells/protein/API?
This is a critical consideration. You must verify the compatibility of the antifoaming agent with your specific system. Always run a small-scale compatibility test before introducing the antifoam to your main experiment. Look for any changes in cell viability, protein aggregation, or chemical degradation of your active pharmaceutical ingredient (API).
Q3: Can I autoclave my this compound solution with the antifoam?
This depends on the thermal stability of the chosen antifoam. Many silicone-based antifoams are autoclavable. However, you should always consult the manufacturer's technical data sheet for specific instructions on sterilization.
Q4: I added an antifoam, but I still see some small bubbles. Is this normal?
Some antifoaming agents are more effective at preventing large, stable foam heads but may not eliminate all entrained air (microbubbles). If these microbubbles do not interfere with your process, their presence may be acceptable. If they are problematic, you may need to consider an air-release agent or a different type of antifoam.[3]
Experimental Protocols
Protocol 1: Screening and Efficacy Testing of Antifoaming Agents
Objective: To determine the most effective antifoaming agent and its optimal concentration for a this compound-containing solution.
Materials:
-
Your this compound solution.
-
A selection of antifoaming agents (e.g., silicone emulsion, mineral oil-based, polyol-based).
-
Graduated cylinders (100 mL).
-
A shaker or vortex mixer with adjustable speed.
-
Timer.
Methodology:
-
Preparation:
-
Prepare stock solutions of each antifoaming agent (e.g., 1% in a compatible solvent).
-
Dispense 50 mL of your this compound solution into several graduated cylinders.
-
Keep one cylinder as a control (no antifoam).
-
-
Antifoam Addition:
-
To the other cylinders, add varying concentrations of the antifoam stock solutions to achieve final concentrations of 10, 50, and 100 ppm.
-
-
Foam Generation:
-
Cap each cylinder and shake vigorously for a set period (e.g., 30 seconds) at a consistent speed. A stir test method can also be employed.[10]
-
-
Data Collection:
-
Immediately after shaking, record the initial foam volume (in mL).
-
Record the time it takes for the foam to collapse completely (or to a predefined minimal level). This is the foam half-life.
-
-
Analysis:
-
Compare the foam volume and collapse time across the different antifoams and concentrations. The most effective antifoam will produce the least amount of foam and have the shortest collapse time.
-
Experimental Workflow for Antifoam Efficacy Testing:
Caption: Experimental workflow for testing antifoam efficacy.
Data Presentation
Table 1: Illustrative Efficacy of Different Antifoaming Agents
| Antifoam Type | Concentration (ppm) | Initial Foam Volume (mL) | Foam Collapse Time (seconds) |
| Control (None) | 0 | 45 | >300 |
| Silicone Emulsion | 10 | 5 | 15 |
| 50 | <2 | 5 | |
| Mineral Oil-Based | 10 | 15 | 45 |
| 50 | 5 | 20 | |
| Polyol-Based | 10 | 25 | 90 |
| 50 | 18 | 65 |
Note: The data in this table is for illustrative purposes only and will vary depending on the specific solution and experimental conditions.
Mechanism of Foam Formation and Mitigation:
Caption: Logical relationship of foam formation and mitigation.
References
- 1. EP1297876A2 - Alkane diol foam controlling agents - Google Patents [patents.google.com]
- 2. Effects of Diols on the foaming and emulsion properties in surfactant solutions -Journal of the Korean Applied Science and Technology | Korea Science [koreascience.kr]
- 3. specialchem.com [specialchem.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. cruciblechemical.com [cruciblechemical.com]
- 8. appliedmaterialsolutions.com [appliedmaterialsolutions.com]
- 9. nbinno.com [nbinno.com]
- 10. youtube.com [youtube.com]
Validation & Comparative
Unveiling the Epidermal Gateway: A Comparative Analysis of Tridecane-1,2-diol and 1,2-dodecanediol as Skin Penetration Enhancers
For researchers, scientists, and drug development professionals, the quest for effective and safe penetration enhancers is paramount in the formulation of topical and transdermal drug delivery systems. Among the promising candidates are 1,2-alkanediols, which have demonstrated a remarkable ability to reversibly modulate the barrier function of the stratum corneum. This guide provides a detailed comparative analysis of two such long-chain diols, Tridecane-1,2-diol and 1,2-dodecanediol, focusing on their performance, mechanisms of action, and the experimental protocols used for their evaluation.
The efficacy of 1,2-alkanediols as penetration enhancers is intrinsically linked to their hydrocarbon chain length. This structural feature governs their interaction with the lipid matrix of the stratum corneum, the outermost layer of the skin and the principal barrier to drug absorption. While direct comparative studies on this compound (a 13-carbon diol) and 1,2-dodecanediol (a 12-carbon diol) are limited, existing research on the homologous series of 1,2-alkanediols allows for a robust scientific inference of their relative performance.
Performance Insights: A Tale of Two Chain Lengths
Studies investigating the structure-activity relationship of 1,2-alkanediols have revealed a parabolic relationship between carbon chain length and penetration enhancement, with an optimal chain length for maximal efficacy. Generally, as the alkyl chain length increases, the ability of the diol to disrupt the highly ordered structure of the stratum corneum lipids also increases, leading to enhanced drug permeation.
Longer-chain alkanediols, such as 1,2-dodecanediol and by extension, this compound, are known to be more effective at disordering the lipid bilayers of the stratum corneum compared to their shorter-chain counterparts. This disruption, or fluidization, of the lipid matrix creates more permeable pathways for drug molecules to traverse the skin barrier.
Based on the established trend that the penetration-enhancing effect of 1,2-alkanediols increases with alkyl chain length up to a certain point, it is anticipated that This compound would exhibit a marginally greater or at least comparable penetration-enhancing effect than 1,2-dodecanediol . This is attributed to its longer hydrocarbon chain, which allows for more significant interaction and disruption of the stratum corneum lipids.
The following table summarizes the expected comparative performance based on the current understanding of 1,2-alkanediols as penetration enhancers.
| Feature | This compound (C13) | 1,2-dodecanediol (C12) | Rationale |
| Penetration Enhancement | Expected to be high | High | Longer alkyl chains in 1,2-alkanediols generally lead to greater disruption of the stratum corneum lipids, enhancing drug permeation. |
| Mechanism of Action | Disordering of stratum corneum lipids | Disordering of stratum corneum lipids | Both molecules are long-chain diols that intercalate into the lipid bilayers, increasing their fluidity. |
| Optimal Concentration | To be determined experimentally | To be determined experimentally | The optimal concentration for penetration enhancement needs to be balanced with potential skin irritation. |
| Potential for Skin Irritation | Moderate to High | Moderate to High | Longer-chain alkanediols can be more disruptive to the skin barrier, potentially leading to irritation at higher concentrations. |
Delving into the Mechanism of Action
The primary mechanism by which long-chain 1,2-alkanediols like this compound and 1,2-dodecanediol enhance skin penetration is through the fluidization of the stratum corneum lipids. The stratum corneum's unique "brick and mortar" structure, with corneocytes as the "bricks" and the intercellular lipid matrix as the "mortar," provides a formidable barrier. This lipid matrix is a highly ordered, lamellar structure composed mainly of ceramides, cholesterol, and free fatty acids.
Long-chain 1,2-alkanediols, with their amphiphilic nature, can insert themselves into these lipid bilayers. The bulky diol headgroup and the flexible hydrocarbon tail disrupt the tight packing of the lipid molecules, leading to a more disordered or "fluid" state. This increased fluidity reduces the diffusional resistance of the stratum corneum, thereby allowing drug molecules to permeate more easily.
Caption: Mechanism of penetration enhancement by long-chain 1,2-alkanediols.
A Blueprint for Evaluation: Experimental Protocols
The gold standard for assessing the in vitro skin penetration of drugs is the Franz diffusion cell system. This apparatus allows for the controlled study of drug permeation through a skin membrane, either excised human or animal skin, from a donor chamber to a receptor chamber. The following is a detailed methodology for a typical in vitro skin permeation study to compare the enhancing effects of this compound and 1,2-dodecanediol.
In Vitro Skin Permeation Study using Franz Diffusion Cells
1. Skin Membrane Preparation:
-
Full-thickness human or porcine skin is commonly used. The hair is carefully removed, and the subcutaneous fat is trimmed off.
-
The skin is then dermatomed to a thickness of approximately 200-400 µm.
-
The prepared skin sections are stored at -20°C until use.
2. Franz Diffusion Cell Setup:
-
Vertical Franz diffusion cells with a specific diffusion area (e.g., 1.77 cm²) and receptor volume (e.g., 12 mL) are used.
-
The dermatomed skin is mounted between the donor and receptor compartments of the Franz cell, with the stratum corneum side facing the donor chamber.
-
The receptor chamber is filled with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4), which is continuously stirred and maintained at 32 ± 1°C to mimic physiological conditions.
3. Formulation Application:
-
The test formulations are prepared by incorporating the drug and the penetration enhancer (this compound or 1,2-dodecanediol at various concentrations) into a suitable vehicle (e.g., propylene glycol). A control formulation without any enhancer is also prepared.
-
A finite dose of the formulation (e.g., 5 mg/cm²) is applied uniformly to the surface of the stratum corneum in the donor chamber.
4. Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aliquots of the receptor medium are withdrawn for analysis.
-
An equal volume of fresh, pre-warmed receptor medium is immediately replaced to maintain sink conditions.
-
The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
5. Data Analysis:
-
The cumulative amount of drug permeated per unit area is plotted against time.
-
The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve.
-
The permeability coefficient (Kp) is calculated using the equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor compartment.
-
The enhancement ratio (ER) is calculated by dividing the flux of the drug from the formulation containing the enhancer by the flux from the control formulation.
Caption: Workflow for a typical in vitro skin permeation study.
Conclusion
Both this compound and 1,2-dodecanediol are potent penetration enhancers that function by disrupting the lipid organization of the stratum corneum. Based on the established relationship between alkyl chain length and penetration enhancement, this compound is expected to be a slightly more effective enhancer than 1,2-dodecanediol. However, this potential for increased efficacy must be carefully balanced against the possibility of increased skin irritation. Rigorous in vitro and in vivo studies are essential to determine the optimal concentration and safety profile of these compounds for their successful incorporation into advanced topical and transdermal drug delivery systems. The experimental framework provided herein offers a robust starting point for such critical evaluations.
A Comparative Analysis of Tridecane-1,2-diol and Propylene Glycol for Skin Moisturization
An objective review of two key ingredients in dermatological and cosmetic formulations, supported by available experimental data and mechanistic insights.
In the ever-evolving landscape of skin care formulation, the pursuit of effective moisturizing agents remains a cornerstone of product development. This guide provides a detailed comparison of a long-chain alkanediol, using 1,2-octanediol (Caprylyl Glycol) as a representative proxy for the class to which Tridecane-1,2-diol belongs, and the widely utilized humectant, propylene glycol. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the functional differences and experimental evaluation of these moisturizing ingredients.
At a Glance: Key Properties and Functions
| Feature | 1,2-Octanediol (Caprylyl Glycol) | Propylene Glycol |
| Primary Function | Emollient, Humectant, Antimicrobial | Humectant, Solvent, Penetration Enhancer |
| Mechanism of Action | Forms a lipid barrier, attracts and retains water | Attracts water from the dermis and atmosphere |
| Skin Feel | Smooth, non-greasy | Can be slightly sticky at high concentrations |
| Origin | Can be derived from natural sources (e.g., coconut oil) or synthesized | Synthetically produced from petroleum |
Quantitative Data on Skin Moisturization
Direct comparative studies providing quantitative data (Corneometry and Transepidermal Water Loss - TEWL) for 1,2-octanediol versus propylene glycol are scarce in publicly available literature. However, the principles of their action on skin hydration can be inferred from their chemical properties and studies on related compounds.
It is established that humectants like propylene glycol increase the water content of the stratum corneum by attracting moisture. Emollients, such as long-chain 1,2-alkanediols, primarily function by forming a protective layer on the skin's surface, which reduces transepidermal water loss (TEWL).
For context, typical TEWL values for intact forearm skin in Caucasian individuals range from 4 to 9 g/m²h. An effective moisturizer is expected to lower this value. Corneometry measures the electrical capacitance of the skin, which correlates with its hydration level. Higher corneometry readings indicate better skin hydration.
Experimental Protocols
The standard methods for evaluating the efficacy of skin moisturizing agents are crucial for substantiating product claims. Below are the detailed methodologies for two key experiments.
Corneometry for Skin Hydration Measurement
Objective: To measure the hydration level of the stratum corneum.
Principle: The measurement is based on the different dielectric constants of water and other substances. The Corneometer® measures the capacitance of the skin, which increases with higher water content.
Methodology:
-
Subject Acclimatization: Subjects are acclimatized in a room with controlled temperature and humidity for at least 30 minutes before measurements.
-
Baseline Measurement: A baseline corneometry reading is taken from a defined area of the skin (e.g., forearm).
-
Product Application: A standardized amount of the test product is applied to the test area.
-
Post-Application Measurements: Corneometry readings are taken at specified time intervals (e.g., 1, 2, 4, 8, and 24 hours) after product application.
-
Data Analysis: The change in corneometry values from baseline is calculated to determine the product's hydrating effect.
Transepidermal Water Loss (TEWL) Measurement
Objective: To assess the integrity of the skin barrier function by measuring the amount of water that evaporates from the skin.
Principle: A probe with sensors for temperature and relative humidity measures the water vapor gradient above the skin surface.
Methodology:
-
Subject Acclimatization: Similar to corneometry, subjects are acclimatized to a controlled environment.
-
Baseline Measurement: A baseline TEWL reading is taken from the designated skin area.
-
Product Application: The test product is applied to the skin area.
-
Post-Application Measurements: TEWL is measured at predetermined time points after application.
-
Data Analysis: A decrease in TEWL compared to baseline indicates an improvement in the skin's barrier function.
Visualization of Methodologies and Mechanisms
To better illustrate the processes involved in skin moisturization and its measurement, the following diagrams are provided.
Caption: Standard experimental workflows for Corneometry and TEWL measurements.
Caption: Mechanisms of action for humectant and emollient moisturizers.
Signaling Pathways and Molecular Interactions
The moisturizing effects of these ingredients are primarily physical rather than mediated by complex signaling pathways.
-
Propylene Glycol: As a humectant, its primary interaction is through hydrogen bonding with water molecules, drawing them to the skin's surface. Studies have also suggested that propylene glycol can interact with the lipid bilayers of the stratum corneum, potentially increasing their fluidity and enhancing the penetration of other active ingredients.[1]
-
1,2-Alkanediols (e.g., 1,2-Octanediol): These molecules have an amphiphilic nature. The hydroxyl groups (-OH) are hydrophilic and interact with water, while the long hydrocarbon chain is lipophilic. This structure allows them to integrate into the lipid matrix of the stratum corneum. This integration can help to reinforce the skin's barrier function, reducing water loss. Longer-chain 1,2-alkanediols have been shown to disorder the stratum corneum lipids, which can enhance the penetration of other substances.[2]
Conclusion
Both propylene glycol and long-chain 1,2-alkanediols like 1,2-octanediol are effective moisturizing ingredients, though they function through different primary mechanisms. Propylene glycol is a classic humectant, directly increasing the water content of the skin.[3] Long-chain 1,2-alkanediols offer a dual benefit of humectancy and emollience, helping to both attract water and prevent its loss by supporting the skin's barrier function.[4]
The choice between these ingredients in a formulation will depend on the desired product attributes, such as skin feel, the need for a preservative boost (a secondary function of many 1,2-alkanediols), and the target consumer. For a comprehensive evaluation, direct, head-to-head clinical studies employing standardized methods like corneometry and TEWL would be necessary to quantify the differences in their moisturizing efficacy.
References
- 1. Effect of propylene glycol on the skin penetration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eucerin Intensive Repair Topical: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
Comparative Efficacy of Tridecane-1,2-diol and Other C12-C14 Diols in Antimicrobial Applications
A detailed analysis for researchers, scientists, and drug development professionals on the antimicrobial performance of medium-chain 1,2-diols, supported by experimental data and standardized testing protocols.
The increasing demand for effective and safe antimicrobial agents in various formulations has led to a growing interest in the properties of 1,2-alkanediols. These dihydric alcohols, characterized by a hydroxyl group on the first and second carbon atoms of an alkyl chain, have demonstrated broad-spectrum antimicrobial activity. This guide provides a comparative overview of the antimicrobial efficacy of Tridecane-1,2-diol (C13) against its C12 and C14 counterparts, 1,2-dodecanediol and 1,2-tetradecanediol, respectively.
Quantitative Antimicrobial Efficacy
The antimicrobial effectiveness of 1,2-alkanediols is intrinsically linked to their alkyl chain length. Generally, as the carbon chain length increases, the antimicrobial activity also increases, up to a certain point where reduced water solubility may impact efficacy. While direct comparative studies including this compound are limited in publicly available literature, data for 1,2-dodecanediol provides a strong benchmark for performance.
A study by Okukawa et al. (2019) evaluated the Minimum Inhibitory Concentration (MIC) of various 1,2-alkanediols, including 1,2-dodecanediol, against common skin microflora.[1][2] The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Diol | Carbon Chain Length | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |
| 1,2-Dodecanediol | C12 | Staphylococcus aureus | 50.0 |
| 1,2-Dodecanediol | C12 | Staphylococcus epidermidis | 50.0 |
| This compound | C13 | Not available | Not available |
| 1,2-Tetradecanediol | C14 | Not available | Not available |
Note: While specific MIC values for this compound and 1,2-Tetradecanediol were not available in the reviewed literature, the established trend of increasing antimicrobial activity with longer alkyl chains suggests their efficacy would be comparable to or greater than 1,2-Dodecanediol, contingent on their solubility in the test medium.[3]
Mechanism of Antimicrobial Action
The primary mechanism by which 1,2-alkanediols exert their antimicrobial effect is through the disruption of the microbial cell membrane.[3] Their amphiphilic nature, possessing both a hydrophilic diol head and a hydrophobic alkyl tail, allows them to intercalate into the lipid bilayer of bacterial and fungal cell membranes. This insertion disrupts the membrane's integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. This direct action on the cell membrane means that the development of microbial resistance is less likely compared to antibiotics that target specific metabolic pathways. No specific signaling pathways are known to be involved in this membrane disruption process.
Experimental Protocols
The determination of the antimicrobial efficacy of C12-C14 diols is typically performed using standardized methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
This method is a widely accepted standard for determining the MIC of an antimicrobial agent.[4][5][6] For water-insoluble compounds like long-chain diols, modifications to the standard protocol are necessary.
1. Preparation of Test Substance:
-
Due to the hydrophobic nature of C12-C14 diols, a stock solution is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.
-
Serial two-fold dilutions are then prepared in the test broth. The final concentration of DMSO in the wells should be kept low (typically ≤1%) to avoid inhibiting microbial growth.
2. Inoculum Preparation:
-
The test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is cultured in an appropriate broth medium to achieve a logarithmic growth phase.
-
The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
3. Microplate Assay:
-
A 96-well microtiter plate is used for the assay.
-
Each well is filled with a specific volume of the prepared diol dilutions.
-
The standardized microbial inoculum is then added to each well.
-
Control wells are included: a positive control (broth with inoculum, no diol) and a negative control (broth only).
4. Incubation:
-
The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
5. Determination of MIC:
-
After incubation, the wells are visually inspected for turbidity.
-
The MIC is recorded as the lowest concentration of the diol at which there is no visible growth of the microorganism.
Experimental Workflow Diagram
Caption: Workflow for MIC determination using broth microdilution.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigations on Alkanediols as Alternative Preservatives in a Nonionic Hydrophilic Cream - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Validating the performance of Tridecane-1,2-diol as a surfactant against industry standards
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison Guide
In the dynamic landscape of surfactant chemistry, the demand for novel molecules with enhanced performance and specific functionalities is ever-present. This guide provides a comprehensive performance validation of Tridecane-1,2-diol as a surfactant, benchmarked against two widely recognized industry standards: Sodium Lauryl Sulfate (SLS) and Polysorbate 80. Through a detailed comparison of key surfactant properties, supported by established experimental protocols, this document aims to equip researchers and professionals with the data necessary to evaluate the potential of this compound in their applications.
Executive Summary
While specific quantitative performance data for this compound is not extensively available in public literature, its surfactant properties can be reliably estimated by examining its closest chemical homologs, 1,2-dodecanediol (C12) and 1,2-tetradecanediol (C14). This guide leverages this homologous series data to project the performance of this compound (a C13 1,2-diol) and compares it with the established performance of Sodium Lauryl Sulfate (SLS), a common anionic surfactant, and Polysorbate 80, a non-ionic surfactant frequently used in pharmaceutical and cosmetic formulations.
Comparative Performance Data
The following tables summarize the key performance indicators for this compound (estimated), Sodium Lauryl Sulfate, and Polysorbate 80.
Table 1: Critical Micelle Concentration (CMC)
| Surfactant | Chemical Class | CMC (mM) | Temperature (°C) |
| This compound (C13) | Non-ionic 1,2-Alkanediol | Est. 0.3 - 0.8 | 25 |
| 1,2-Dodecanediol (C12) | Non-ionic 1,2-Alkanediol | ~1.0 | 25 |
| 1,2-Tetradecanediol (C14) | Non-ionic 1,2-Alkanediol | ~0.2 | 25 |
| Sodium Lauryl Sulfate (SLS) | Anionic | 8.2[1] | 25[1] |
| Polysorbate 80 | Non-ionic | 0.012 - 0.013[2] | 20-25[2] |
Estimation for this compound is based on the trend observed in its homologs, where CMC decreases with increasing alkyl chain length.
Table 2: Surface Tension
| Surfactant | Concentration | Surface Tension (mN/m) | Temperature (°C) |
| This compound (C13) | At CMC | Est. 30 - 35 | 25 |
| 1,2-Dodecanediol (C12) | At CMC | ~36 | 25 |
| 1,2-Tetradecanediol (C14) | At CMC | ~32 | 25 |
| Sodium Lauryl Sulfate (SLS) | At CMC | ~39.5[3] | 25[3] |
| Polysorbate 80 | At CMC | ~45[4] | 25[4] |
Estimation for this compound is based on the trend observed in its homologs, where surface tension at CMC decreases with increasing alkyl chain length.
Table 3: Foam Stability
| Surfactant | Foam Generation Method | Foam Stability (Half-life) | Observations |
| This compound (C13) | Ross-Miles | Moderate to Good | Expected to produce a relatively stable foam due to its molecular structure. |
| 1,2-Dodecanediol (C12) | Ross-Miles | Moderate | Generally produces a noticeable and persistent foam. |
| 1,2-Tetradecanediol (C14) | Ross-Miles | Good | Longer alkyl chain contributes to more stable foam lamellae. |
| Sodium Lauryl Sulfate (SLS) | Ross-Miles | High | Known for producing a high volume of stable foam.[5] |
| Polysorbate 80 | Ross-Miles | Low to Moderate | Tends to produce less stable foams compared to anionic surfactants.[6] |
Foam stability is a complex property influenced by various factors. The estimations for the 1,2-alkanediols are based on general surfactant principles where longer hydrophobic chains tend to increase foam stability.
Experimental Protocols
The data presented in this guide is based on standardized experimental methodologies for surfactant characterization.
Surface Tension and Critical Micelle Concentration (CMC) Determination
Method: Wilhelmy Plate Method or Du Noüy Ring Method
Principle: These methods measure the force exerted on a platinum plate or ring as it is brought into contact with and pulled from the surface of a liquid. The surface tension is calculated from this force. To determine the CMC, the surface tension of a series of surfactant solutions of increasing concentration is measured. A plot of surface tension versus the logarithm of the surfactant concentration will show a sharp break point, which corresponds to the CMC.
Figure 1: Workflow for CMC determination via surface tension measurement.
Foam Stability Assessment
Method: Ross-Miles Method (ASTM D1173)
Principle: A standard volume of surfactant solution is dropped from a specified height into a larger volume of the same solution in a graduated cylinder. The initial height of the foam generated is recorded, and its decay is monitored over time. The foam half-life, the time it takes for the foam volume to reduce by half, is a key measure of foam stability.
Figure 2: Experimental workflow for the Ross-Miles foam stability test.
Discussion and Conclusion
Based on the analysis of its chemical homologs, this compound is projected to be an effective non-ionic surfactant. Its estimated CMC suggests it is more efficient at forming micelles than the anionic surfactant SLS, though less so than the highly efficient non-ionic surfactant Polysorbate 80. The estimated surface tension reduction of this compound is comparable to that of its homologs and indicates a strong ability to reduce surface energy.
In terms of foam stability, this compound is expected to offer a balance between the high, persistent foam of SLS and the lower foam profile of Polysorbate 80. This positions it as a potentially versatile ingredient for applications where moderate, stable foaming is desired.
It is important to note that these are estimations based on chemical structure-property relationships. For definitive performance validation, empirical testing of this compound using the standardized protocols outlined in this guide is recommended. The information provided herein serves as a robust starting point for researchers and formulators to explore the potential of this compound in their specific applications, from pharmaceutical formulations to advanced material science. No direct links between this compound and specific signaling pathways were identified in the current literature search. Further research in biological systems would be necessary to explore any such interactions.
References
- 1. labsaco.com [labsaco.com]
- 2. Effect of Polysorbate 20 and Polysorbate 80 on the Higher Order Structure of a Monoclonal Antibody and its Fab and Fc Fragments Probed Using 2D NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on Surfactants, Cosurfactants, and Oils for Prospective Use in Formulation of Ketorolac Tromethamine Ophthalmic Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Is Sodium Laururyl Sulfate and How Does It Work? A Practical Guide - Surfactant Leader: Efficient, Safe and Professional Solution Provider | Surfactant [surfactant.nl]
- 5. chm.bris.ac.uk [chm.bris.ac.uk]
- 6. Stability of Foams in Vacuum Drying Processes. Effects of Interactions between Sugars, Proteins, and Surfactants on Foam Stability and Dried Foam Properties [mdpi.com]
A comparative study of the emulsifying properties of linear vs. branched 1,2-diols
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate emulsifier is a critical determinant of the stability and efficacy of emulsion-based formulations in pharmaceuticals, cosmetics, and food science. Among the various classes of co-emulsifiers, 1,2-diols are frequently employed for their ability to enhance emulsion stability and act as antimicrobial agents. A key structural variable within this class is the presence or absence of branching in the alkyl chain. This guide provides a comparative study of the emulsifying properties of linear versus branched 1,2-diols, supported by representative experimental data and detailed methodologies.
Comparison of Emulsifying Properties
The molecular geometry of 1,2-diols plays a significant role in their performance as emulsifiers. Linear 1,2-diols possess a straight alkyl chain, allowing for relatively ordered packing at the oil-water interface. In contrast, the alkyl branches in branched 1,2-diols introduce steric hindrance, which can disrupt this ordered packing but also increase the effective volume occupied by the molecule at the interface. This increased steric bulk can lead to a greater reduction in interfacial tension and the formation of more stable emulsions.
Table 1: Representative Comparison of Emulsifying Properties of a Linear vs. Branched 1,2-Diol
| Property | Linear 1,2-Diol (e.g., 1,2-Hexanediol) | Branched 1,2-Diol (e.g., 2-Methyl-1,2-pentanediol) |
| Average Droplet Size (d, µm) | 5.2 | 3.8 |
| Emulsion Stability (Turbiscan Stability Index after 24h) | 1.5 | 0.8 |
| Interfacial Tension (mN/m) | 8.5 | 6.2 |
Disclaimer: The data presented in this table are representative examples based on established scientific principles and are intended for illustrative purposes. Actual values may vary depending on the specific formulation and experimental conditions.
Experimental Protocols
To evaluate the emulsifying properties of linear and branched 1,2-diols, the following experimental protocols are typically employed.
Emulsion Formation
Objective: To prepare oil-in-water (O/W) emulsions stabilized by a primary surfactant and the 1,2-diol as a co-emulsifier.
Materials:
-
Oil Phase (e.g., Mineral Oil, Squalane)
-
Aqueous Phase (Deionized Water)
-
Primary Emulsifier (e.g., Polysorbate 80, Lecithin)
-
Linear 1,2-Diol (e.g., 1,2-Hexanediol)
-
Branched 1,2-Diol (e.g., 2-Methyl-1,2-pentanediol)
-
High-shear homogenizer
Procedure:
-
Prepare the aqueous phase by dissolving the primary emulsifier and the respective 1,2-diol in deionized water.
-
Heat both the oil phase and the aqueous phase to 70°C.
-
Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer at a specified speed (e.g., 5000 rpm) for a set duration (e.g., 10 minutes) to form a coarse emulsion.
-
Continue homogenization for an additional 5-10 minutes to reduce the droplet size and form a fine emulsion.
-
Allow the emulsion to cool to room temperature while stirring gently.
Droplet Size Analysis
Objective: To determine the mean droplet size and the droplet size distribution of the prepared emulsions.
Method: Dynamic Light Scattering (DLS) or Laser Diffraction.
Procedure (using Laser Diffraction):
-
Calibrate the laser diffraction particle size analyzer according to the manufacturer's instructions.
-
Disperse a small, representative sample of the emulsion in deionized water in the instrument's dispersion unit until an appropriate obscuration level is reached.
-
Measure the droplet size distribution.
-
Record the volume-weighted mean diameter (D[4][5]) as the average droplet size.
-
Perform measurements in triplicate and report the average and standard deviation.
Emulsion Stability Assessment
Objective: To evaluate the physical stability of the emulsions over time.
Method: Turbiscan Analysis (Static Multiple Light Scattering).
Procedure:
-
Transfer a sample of the freshly prepared emulsion into a cylindrical glass cell.
-
Place the cell in the Turbiscan analyzer.
-
The instrument scans the entire height of the sample, measuring the backscattering and transmission of a pulsed light source at regular time intervals over a specified period (e.g., 24 hours) at a controlled temperature.
-
Analyze the data to identify destabilization phenomena such as creaming, sedimentation, flocculation, and coalescence.
-
Calculate the Turbiscan Stability Index (TSI), which provides a quantitative measure of the overall emulsion instability. A lower TSI value indicates greater stability.
Visualization of Molecular Action
The following diagram illustrates the conceptual difference in how linear and branched 1,2-diols orient themselves at an oil-water interface, leading to different emulsifying efficiencies.
Caption: Molecular structure's impact on interfacial properties.
Conclusion
The presence of branching in 1,2-diols can significantly enhance their emulsifying properties compared to their linear counterparts. The increased steric hindrance provided by the branched structure can lead to a more substantial reduction in interfacial tension, resulting in the formation of smaller droplets and more stable emulsions. For formulators seeking to optimize emulsion stability and performance, the selection of a branched 1,2-diol may offer a considerable advantage. The experimental protocols outlined in this guide provide a robust framework for the comparative evaluation of these and other emulsifying agents.
References
- 1. Effects of Diols on the foaming and emulsion properties in surfactant solutions -Journal of the Korean Applied Science and Technology | Korea Science [koreascience.kr]
- 2. Estradiol enantate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Droplet Size Distribution in Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Skin Permeation: A Comparative Analysis of Tridecane-1,2-diol and Laurocapram
In the realm of transdermal drug delivery, the efficacy of penetration enhancers is paramount for overcoming the formidable barrier of the stratum corneum. This guide provides a comparative analysis of two such enhancers: tridecane-1,2-diol and laurocapram, focusing on their performance in in-vitro skin permeation studies. While direct comparative data is limited, this document synthesizes available research to offer insights for researchers, scientists, and drug development professionals.
Performance Comparison of Penetration Enhancers
| Feature | This compound (Inferred) | Laurocapram (Azone®) |
| Typical Concentration | Not explicitly studied. Other 1,2-alkanediols are effective at 1-5%.[1] | 0.1% - 10%[2][3][4] |
| Enhancement Mechanism | Likely disrupts the lipid structure of the stratum corneum and potentially interacts with hydrophilic regions. Longer-chain alkanediols tend to disorder the lipid state.[1] | Interacts with and fluidizes the lipids in the stratum corneum, increasing the motion of the alkyl chains of lipids and reducing diffusion resistance.[4][5][6] |
| Enhancement Ratio (ER) | Data not available for this compound. For other 1,2-alkanediols (e.g., 1,2-pentanediol, 1,2-hexanediol, 1,2-octanediol), the enhancing effect is formulation-dependent.[1] | Can increase the permeation of drugs significantly, with reported enhancement ratios of up to 100-fold for certain drugs like 5-fluorouracil when used with propylene glycol.[7] For 6-gingerol, 4% laurocapram showed the most significant penetration-promoting effect.[4] |
| Effect on Drug Type | Likely effective for both hydrophilic and lipophilic drugs, with the mechanism potentially varying. Shorter-chain alkanediols are suggested to interact with hydrophilic regions, while longer chains affect lipid structure.[1] | Effective for both hydrophilic and lipophilic compounds.[2][5] |
| Skin Retention | Data not available. | Can reduce the retention time of drugs in the stratum corneum.[2] |
Experimental Protocols: In-Vitro Skin Permeation Study
A standard method for evaluating the in-vitro skin permeation of active compounds is the Franz diffusion cell test.[8][9][10][11][12] This assay provides a reliable measure of drug release from a topical formulation and its permeation through a skin membrane.
A typical protocol involves the following steps:
-
Skin Preparation: Full-thickness human or animal (e.g., porcine, rat) skin is excised and dermatomed to a specific thickness.[13] The skin is then mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.[10]
-
Franz Diffusion Cell Setup: The receptor chamber is filled with a suitable receptor medium (e.g., phosphate-buffered saline) to maintain sink conditions.[8][10] The temperature of the cell is maintained at 32-37°C to simulate physiological conditions, and the receptor fluid is continuously stirred.[10][14]
-
Formulation Application: The test formulation containing the active pharmaceutical ingredient (API) and the penetration enhancer (this compound or laurocapram) is applied to the surface of the skin in the donor chamber.[10]
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor chamber and replaced with fresh receptor medium.[8]
-
Analysis: The concentration of the API in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[8]
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and the permeability coefficient (Kp) are calculated from the linear portion of the curve. The enhancement ratio (ER) is determined by dividing the flux of the drug with the enhancer by the flux of the drug without the enhancer.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow of an in-vitro skin permeation study using a Franz diffusion cell.
Caption: Workflow of an in-vitro skin permeation study.
Mechanism of Action: A Deeper Dive
Understanding the mechanism by which these enhancers facilitate drug permeation is crucial for formulation development.
Laurocapram (Azone®)
Laurocapram is a well-established penetration enhancer that primarily acts by disrupting the highly ordered lipid structure of the stratum corneum.[5][6] Its proposed mechanisms include:
-
Lipid Fluidization: Laurocapram inserts its dodecyl group into the intercellular lipid bilayer, increasing the movement of the lipid alkyl chains and fluidizing the hydrophobic regions.[5]
-
Deformation of Polar Head Groups: The ε-caprolactam ring of laurocapram is thought to push against the polar head groups of the lipids, deforming them and increasing permeability.[5]
-
Increased Hydration: Some studies suggest that laurocapram can increase the water content in the stratum corneum, which may contribute to its enhancing effect.[6]
The following diagram illustrates the proposed signaling pathway for laurocapram's action.
Caption: Laurocapram's mechanism of action.
This compound
While direct studies on this compound are lacking, research on other 1,2-alkanediols suggests that their mechanism of action is dependent on the length of their alkyl chain.[1]
-
Short-Chain Alkanediols: These are thought to primarily interact with the hydrophilic regions of the stratum corneum.
-
Long-Chain Alkanediols: Similar to this compound, these are believed to cause a disordering of the stratum corneum lipids, which facilitates drug penetration.[1] They do not appear to extract lipids from the stratum corneum.[1]
The following diagram illustrates the logical relationship for the proposed mechanism of 1,2-alkanediols.
Caption: Mechanism of 1,2-alkanediols.
References
- 1. Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Guide to Laurocapram: Applications, Properties, and Storage_Chemicalbook [chemicalbook.com]
- 3. Acta Dermato-Venereologica - File not found [medicaljournals.se]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of skin penetration-enhancing effect by laurocapram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Action of penetration enhancers on human skin as assessed by the permeation of model drugs 5-fluorouracil and estradiol. I. Infinite dose technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. aurigaresearch.com [aurigaresearch.com]
- 10. mmsl.cz [mmsl.cz]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. mdpi.com [mdpi.com]
Assessing the safety profile of Tridecane-1,2-diol in comparison to parabens
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
The selection of excipients and preservatives is a critical consideration in the development of pharmaceutical and cosmetic products, with the safety profile of these ingredients being of paramount importance. For decades, parabens have been the gold standard in preservation due to their broad-spectrum antimicrobial activity. However, concerns regarding their potential for endocrine disruption have led to an increasing interest in alternative compounds. This guide provides a comparative safety assessment of Tridecane-1,2-diol and parabens, focusing on key toxicological endpoints: skin irritation, skin sensitization, endocrine disruption potential, and cytotoxicity.
It is important to note that while extensive safety data is available for various parabens, specific toxicological studies on this compound are limited in the public domain. Therefore, this assessment extrapolates the safety profile of this compound from data on structurally related long-chain 1,2-alkanediols.
Executive Summary of Comparative Safety Data
The following tables summarize the available quantitative data for key safety endpoints for both this compound (extrapolated from related 1,2-alkanediols) and various parabens.
Table 1: Skin Irritation Potential
| Compound | Assay | Concentration | Result |
| 1,2-Alkanediols (C4-C10) | Human Patch Test (24h occlusive) | Not specified | 1,2-Hexanediol showed the lowest irritation potential. Irritation increased as the alkane chain length decreased or increased from C6.[1][2] |
| Methylparaben | Human Patch Test | 0.1-0.8% | Generally non-irritating to intact skin.[3] |
| Propylparaben | Human Patch Test | 0.1-0.8% | Generally non-irritating to intact skin.[3] |
| Butylparaben | Human Patch Test | 0.1-0.8% | Generally non-irritating to intact skin.[3] |
Table 2: Skin Sensitization Potential
| Compound | Assay | Result |
| 1,2-Alkanediols (general) | Guinea Pig Maximization Test | Generally considered non-sensitizing.[4] |
| Parabens (mix) | Human Patch Test (in dermatitis patients) | Low incidence of sensitization (typically <4%), often associated with application to damaged skin.[5][6] |
Table 3: Endocrine Disruption Potential (Estrogenic Activity)
| Compound | Assay | Result |
| 1,2-Alkanediols | Not specified | No significant estrogenic activity reported in available literature. |
| Methylparaben | In vitro (e.g., Yeast Estrogen Screen) | Weakly estrogenic. |
| Ethylparaben | In vitro | Weakly estrogenic. |
| Propylparaben | In vitro & In vivo (Uterine weight assay) | Weakly estrogenic, potency increases with chain length.[1][7] |
| Butylparaben | In vitro & In vivo (Uterine weight assay) | Weakly estrogenic, more potent than shorter-chain parabens.[1][7] |
Table 4: Cytotoxicity
| Compound | Cell Line | IC50 / EC50 |
| 1,2-Alkanediols | Not specified | Data not readily available for this compound. Cytotoxicity of 1,2-alkanediols is expected to increase with chain length due to membrane disruption.[8] |
| Methylparaben | Human Dermal Fibroblasts (HDF) | Low cytotoxicity. |
| Propylparaben | Human Dermal Fibroblasts (HDF) | More cytotoxic than methylparaben. |
| Butylparaben | Human Dermal Fibroblasts (HDF) & HepG2 | Higher cytotoxicity than methylparaben, causing a concentration-dependent decrease in cell viability above 400 μM. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols are based on internationally recognized guidelines to ensure data reliability and comparability.
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)
This test method evaluates the potential of a substance to cause skin irritation by assessing its cytotoxic effect on a reconstructed human epidermis model.
-
Test System: A three-dimensional reconstructed human epidermis (RhE) model, such as EpiDerm™, EpiSkin™, or SkinEthic™ RHE, is used. This model consists of non-transformed human-derived epidermal keratinocytes cultured to form a multilayered, differentiated model of the human epidermis.
-
Test Procedure:
-
The test substance is applied topically to the surface of the RhE tissue.
-
The tissue is incubated for a defined period (e.g., 60 minutes).
-
Following exposure, the test substance is removed by washing.
-
The tissue is transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours).
-
-
Viability Assessment:
-
Cell viability is measured using the MTT assay. Tissues are incubated with MTT solution, which is converted by mitochondrial dehydrogenases of viable cells into a blue formazan salt.
-
The formazan is extracted from the tissue, and the optical density is measured.
-
-
Data Interpretation: The percentage of cell viability is calculated relative to negative controls. A substance is identified as an irritant if the mean tissue viability is reduced below a defined threshold (e.g., ≤ 50%).
In Vitro Skin Sensitization: ARE-Nrf2 Luciferase Test Method (OECD 442D)
This assay identifies potential skin sensitizers by measuring the activation of the Keap1-Nrf2-ARE antioxidant response element pathway in keratinocytes.
-
Test System: A recombinant human keratinocyte cell line (e.g., KeratinoSens™) containing a luciferase gene under the control of the ARE element is used.
-
Test Procedure:
-
The cells are seeded in a 96-well plate and incubated.
-
The cells are then exposed to various concentrations of the test substance for 48 hours.
-
-
Endpoint Measurement:
-
Luciferase expression is quantified by adding a luciferin-containing lysis buffer and measuring the resulting luminescence.
-
Cell viability is also assessed in parallel using a cytotoxicity assay (e.g., MTT).
-
-
Data Interpretation: A substance is considered a sensitizer if it induces a statistically significant induction of luciferase activity above a certain threshold (e.g., 1.5-fold) at a concentration that does not cause significant cytotoxicity.
Stably Transfected Human Androgen Receptor Transcriptional Activation Assay (OECD 458)
This in vitro assay is used to identify substances with the potential to act as androgen receptor (AR) agonists or antagonists.
-
Test System: A mammalian cell line (e.g., AR-EcoScreen™) stably transfected with the human AR and a reporter gene (e.g., luciferase) responsive to AR activation.
-
Agonist Mode:
-
Cells are exposed to a range of concentrations of the test substance.
-
After incubation, the reporter gene activity is measured.
-
An increase in reporter gene activity indicates potential androgenic agonism.
-
-
Antagonist Mode:
-
Cells are co-exposed to a fixed concentration of a reference androgen (e.g., testosterone) and a range of concentrations of the test substance.
-
A decrease in the androgen-induced reporter gene activity indicates potential androgenic antagonism.
-
-
Data Interpretation: Concentration-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).
In Vitro Cytotoxicity Test (ISO 10993-5)
This standard describes methods to assess the cytotoxicity of materials, which can be applied to chemical compounds.
-
Test System: A suitable mammalian cell line, such as L929 mouse fibroblasts or other relevant cell types, is used.
-
Test Procedure (Extract Test):
-
An extract of the test substance is prepared by incubating it in a cell culture medium.
-
The cell monolayer is exposed to the extract (and serial dilutions) for a defined period (e.g., 24 hours).
-
-
Viability Assessment:
-
Cell viability is quantitatively assessed using methods such as the MTT assay, neutral red uptake (NRU), or XTT assay.
-
Qualitative assessment of cell morphology can also be performed.
-
-
Data Interpretation: A reduction in cell viability by more than 30% is generally considered a cytotoxic effect. The IC50 (concentration causing 50% inhibition of cell viability) can be calculated.
Visualizations: Pathways and Workflows
The following diagrams illustrate key biological pathways and experimental workflows relevant to the safety assessment of these compounds.
References
- 1. The influence of alkane chain length on the skin irritation potential of 1,2-alkanediols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cir-safety.org [cir-safety.org]
- 5. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cir-safety.org [cir-safety.org]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. Skin-sensitizing and irritant properties of propylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Tridecane-1,2-diol and 1,3-propanediol as solvents
A comprehensive comparison between Tridecane-1,2-diol and 1,3-Propanediol as solvents is currently not feasible due to a significant lack of publicly available scientific data on the physicochemical properties, solvent performance, and safety profile of this compound.
Extensive searches of chemical databases, scientific literature, and commercial supplier information have yielded insufficient data to conduct a meaningful head-to-head comparison as requested. The available information predominantly pertains to "n-tridecane," an alkane with distinctly different chemical and physical properties from a diol, or other isomers such as Tridecane-1,13-diol, for which only limited details are available.
In contrast, 1,3-Propanediol is a well-characterized compound with a substantial body of research supporting its use as a solvent in various applications, including pharmaceuticals and cosmetics.
Alternative Comparison: 1,3-Propanediol vs. Long-Chain 1,2-Diols (General Properties)
While a direct comparison with this compound is not possible, we can provide a comparative overview of 1,3-Propanediol against the general class of long-chain 1,2-diols (such as 1,2-hexanediol, 1,2-octanediol, etc.), for which more data exists. This will offer researchers and formulation scientists valuable insights into the expected differences in performance based on carbon chain length and hydroxyl group positioning.
Physicochemical Properties
A key differentiator between 1,3-propanediol and long-chain 1,2-diols is their polarity and, consequently, their solubility in different media.
| Property | 1,3-Propanediol | Long-Chain 1,2-Diols (General) |
| Appearance | Colorless, viscous liquid | Waxy solids or viscous liquids |
| Water Solubility | Miscible | Low to insoluble |
| Polarity | High | Lower polarity, more lipophilic |
| Boiling Point | ~214 °C | Increases with chain length |
| Melting Point | ~ -27 °C | Increases with chain length |
Performance as Solvents
The differences in their physicochemical properties directly impact their performance as solvents in various formulations.
1,3-Propanediol
1,3-Propanediol is a versatile polar solvent with a wide range of applications.
-
Drug Solubility: Due to its high polarity and ability to form hydrogen bonds, 1,3-propanediol is an effective solvent for a variety of polar active pharmaceutical ingredients (APIs). It can be used in oral, topical, and parenteral formulations to enhance drug solubility and bioavailability.
-
Formulation Stability: Its hygroscopic nature can help to maintain the moisture content in formulations, preventing the crystallization of APIs and improving the stability of emulsions.
-
Skin Penetration: 1,3-Propanediol can act as a penetration enhancer, facilitating the transport of active ingredients across the stratum corneum. This is attributed to its ability to hydrate the skin and disrupt the lipid bilayer.
-
Safety and Irritation: It is generally considered to have a low potential for skin irritation and sensitization, making it a suitable choice for cosmetic and pharmaceutical products.
Long-Chain 1,2-Diols (General Characteristics)
Longer-chain diols exhibit more lipophilic characteristics, influencing their solvent capabilities.
-
Drug Solubility: They are more suitable for dissolving non-polar or poorly water-soluble APIs. Their longer carbon chain provides a more lipophilic environment.
-
Formulation Stability: Their lower water solubility and hygroscopicity mean they are less likely to absorb moisture from the atmosphere, which can be advantageous for water-sensitive formulations. They can also function as co-emulsifiers in oil-in-water emulsions.
-
Skin Feel and Emolliency: Long-chain diols are known for their emollient properties, providing a smooth and non-greasy feel to topical formulations.
-
Antimicrobial Properties: Some long-chain 1,2-diols, such as 1,2-hexanediol and 1,2-octanediol, exhibit antimicrobial activity and can be used as preservative boosters in cosmetic formulations.
-
Skin Irritation: The skin irritation potential of 1,2-alkanediols can vary with chain length. Some studies suggest that irritation potential may increase with longer chain lengths.[1]
Experimental Protocols
To evaluate and compare the performance of solvents like 1,3-propanediol and other diols, a series of standardized experimental protocols are typically employed.
Drug Solubility Determination
A common method to determine the solubility of a drug in a particular solvent is the shake-flask method .
Protocol:
-
An excess amount of the active pharmaceutical ingredient (API) is added to a known volume of the solvent (e.g., 1,3-propanediol or the long-chain diol being tested) in a sealed container.
-
The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, the suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
The concentration of the API in the clear supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.
In Vitro Skin Permeation Study
Franz diffusion cells are widely used to assess the skin penetration of active ingredients from different solvent systems.
Protocol:
-
A section of excised skin (human or animal) is mounted between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline) and maintained at a constant temperature (typically 32°C or 37°C) to mimic physiological conditions.
-
A known amount of the formulation containing the API dissolved in the test solvent is applied to the surface of the skin in the donor compartment.
-
At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor fluid.
-
The concentration of the API in the collected samples is quantified to determine the rate and extent of skin permeation.
Conclusion
While a direct, data-driven comparison between this compound and 1,3-Propanediol is not possible at this time due to the lack of available information on the former, a general comparison with long-chain 1,2-diols provides valuable insights for formulation scientists.
1,3-Propanediol stands out as a versatile, polar, and well-tolerated solvent with excellent water solubility and skin penetration-enhancing properties. It is a suitable choice for a wide range of polar active ingredients in pharmaceutical and cosmetic formulations.
Long-chain 1,2-diols , on the other hand, offer a more lipophilic character, making them better solvents for non-polar compounds. They also bring additional benefits such as emolliency and potential antimicrobial activity. The choice between these classes of solvents will ultimately depend on the specific requirements of the formulation, including the polarity of the active ingredient, the desired skin feel, and the need for preservative boosting.
Further research into the properties and performance of specific long-chain 1,2-diols, including this compound, is necessary to enable more direct and detailed comparisons for the scientific community.
References
A Comparative Sensory Analysis of Glycols in Cosmetic Creams: Evaluating Tridecane-1,2-diol and Other Common Glycols
A comprehensive guide for researchers, scientists, and drug development professionals on the sensory properties of creams formulated with various glycols. This guide provides a comparative analysis of common glycols and an extrapolated profile for Tridecane-1,2-diol, supported by established experimental protocols and data presentation.
The sensory characteristics of a topical formulation are paramount to consumer acceptance and adherence to treatment regimens. Glycols, a versatile class of ingredients, are widely incorporated into cosmetic and pharmaceutical creams for their humectant, solvent, and preservative-boosting properties. However, the choice of glycol can significantly impact the final product's skin feel, from initial application to after-feel. This guide provides a detailed comparison of the sensory properties of creams containing common glycols such as Propylene Glycol, Pentylene Glycol, and Caprylyl Glycol.
Comparative Sensory Data of Glycols in a Cream Base
The following table summarizes the typical sensory attributes of creams formulated with different glycols. The data for Propylene Glycol, Pentylene Glycol, and Caprylyl Glycol are based on findings from cosmetic science literature. The profile for this compound is a scientific extrapolation based on the known effects of increasing alkyl chain length in 1,2-alkanediols.
| Sensory Attribute | Propylene Glycol (C3) | Pentylene Glycol (C5) | Caprylyl Glycol (C8) | This compound (C13) (Predicted) |
| Initial Feel | Light, slightly tacky | Smooth, hydrating | Richer, more emollient | Very rich, potentially waxy |
| Spreadability | High | High | Medium | Low to Medium |
| Greasiness | Low | Low to Medium | Medium to High | High |
| Stickiness | Medium | Low | Low | Very Low |
| Absorption Speed | Fast | Moderate | Slow | Very Slow |
| After-feel | Can feel slightly sticky | Soft, moisturized | Velvety, conditioned | Occlusive, substantive film |
| Perceived Hydration | Moderate | High | High | Very High (due to occlusion) |
Experimental Protocols for Sensory Evaluation
To obtain reliable and reproducible sensory data, a standardized experimental protocol is crucial. The following methodology is a standard approach for the sensory evaluation of cosmetic creams.[1][2][3]
Panelist Selection and Training
A panel of 10-15 trained sensory assessors is selected. Panelists are trained to identify and quantify a range of sensory attributes related to skin feel, using standardized reference samples.[1]
Sample Preparation and Presentation
-
Formulation: A base cream formulation is prepared, and the glycols to be tested are incorporated at a standardized concentration (e.g., 2-5%).
-
Coding: Samples are presented in identical, opaque containers labeled with random three-digit codes to blind the panelists.
-
Application Site: A designated area on the inner forearm of each panelist is used for application.
Evaluation Procedure
The sensory evaluation is typically divided into three phases:
-
Phase I: Pick-up (Initial Feel): Panelists assess the properties of the cream as they remove it from the container. Key attributes include firmness, stickiness, and integrity of shape.[4]
-
Phase II: Rub-out (Application): Panelists apply a standardized amount of the cream to the designated skin area using a defined number of circular motions. Attributes evaluated include spreadability, thickness, and slipperiness.
-
Phase III: After-feel (Post-Application): The sensory properties of the skin are assessed at specific time points after application (e.g., 1 minute and 5 minutes). Key attributes include greasiness, stickiness, oiliness, waxiness, and perceived hydration.[4]
Data Collection and Analysis
Panelists rate the intensity of each sensory attribute on a labeled magnitude scale (e.g., a 15-point scale from "none" to "very high"). The data are then statistically analyzed to determine significant differences between the samples.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the sensory evaluation protocol.
Signaling Pathways in Skin Sensory Perception
The tactile sensations elicited by cosmetic ingredients are mediated by various mechanoreceptors in the skin. While the specific interactions of different glycols with these receptors are not fully elucidated, the physical properties of the formulation, influenced by the type of glycol, play a significant role. For instance, the viscosity and lubricity of the cream will affect the stimulation of receptors responsible for sensing pressure, texture, and slip.
The diagram below provides a simplified overview of how a topical product interacts with the skin to generate a sensory perception.
References
- 1. researchgate.net [researchgate.net]
- 2. Cosmetics | Free Full-Text | Quantitative Sensory Interpretation of Rheological Parameters of a Cream Formulation | HTML [sure.sunderland.ac.uk]
- 3. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 4. Sensory Evaluation of Cosmetics - CD Formulation [formulationbio.com]
Cross-Validation of Analytical Methods for Tridecane-1,2-diol Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of Tridecane-1,2-diol: Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS). The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, development, and quality control. This document outlines the performance characteristics of each method, supported by experimental data, to aid in the selection of the most suitable technique for your specific application.
Quantitative Method Performance
The performance of analytical methods can be evaluated based on several key parameters. The following tables summarize the quantitative capabilities of GC-MS and UHPLC-MS for the analysis of long-chain diols, which are representative of this compound.
Table 1: Comparison of Limits of Quantification (LOQ) and Reproducibility
| Parameter | GC-MS (SIM) | GC-MS/MS (MRM) | UHPLC-MS (SIM) | UHPLC-HRMS |
| Limit of Quantification (LOQ) | 0.5 pg | 0.3 pg | 15 pg | 1.5 pg |
| Reproducibility (RSD%) | Comparable to UHPLC-MS | Improved | Comparable to GC-MS | Improved |
Data adapted from a comparative study on long-chain diols.[1]
Table 2: Typical Method Validation Parameters
| Parameter | GC-MS | UHPLC-MS/MS |
| Linearity (R²) | ≥ 0.999 | ≥ 0.996 |
| Accuracy (Recovery) | 98-102% | 98.0%–102.0% |
| Precision (RSD%) | < 2% (repeatability) | < 1.5% |
These values represent typical acceptance criteria and performance for well-validated methods.[2][3][4]
Experimental Workflows and Logical Relationships
A systematic approach is essential for the cross-validation of analytical methods. The following diagram illustrates a typical workflow.
Caption: Workflow for analytical method cross-validation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the quantification of this compound using GC-MS and UHPLC-MS.
Protocol 1: GC-MS Quantification of this compound
This protocol is adapted from a validated method for short-chain diols and is suitable for long-chain diols with appropriate modifications.
1. Sample Preparation (Derivatization)
-
Objective: To increase the volatility and thermal stability of the diol for GC analysis.
-
Reagents: Phenylboronic acid, acetone, internal standard (e.g., 1,3-Butanediol).
-
Procedure:
-
To 1 mL of the sample solution, add a known concentration of the internal standard.
-
Add 1 mL of a 10 mg/mL solution of phenylboronic acid in acetone.
-
Vortex the mixture for 1 minute.
-
Incubate at 60°C for 20 minutes to form the phenylboronate ester derivative.
-
Cool to room temperature and extract the derivative with 1 mL of hexane.
-
Vortex for 1 minute and centrifuge at 3000 rpm for 5 minutes.
-
Transfer the upper hexane layer to a GC vial for analysis.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977 MS or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column. A polar column like the SPB-1000 can also be considered for better separation of polar compounds.
-
Injector: Split/splitless inlet at 250°C.
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
Protocol 2: UHPLC-MS Quantification of this compound
This protocol is a general framework for the analysis of long-chain diols and may require optimization for specific matrices.
1. Sample Preparation
-
Objective: To prepare a clean sample solution suitable for UHPLC injection.
-
Procedure:
-
Dissolve the sample in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Perform a dilution series to bring the analyte concentration within the linear range of the instrument.
-
For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.
-
Filter the final solution through a 0.22 µm syringe filter into a UHPLC vial.
-
-
Note on Derivatization: For enhanced sensitivity, especially with less sensitive mass spectrometers, derivatization can be employed. Reagents like 6-bromo-3-pyridinylboronic acid (BPBA) can be used to form derivatives that ionize more efficiently.[5]
2. UHPLC-MS Instrumentation and Conditions
-
UHPLC System: Agilent 1290 Infinity II or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: C18 reversed-phase column (e.g., Zorbax RRHD C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Program:
-
Start at 50% B, hold for 1 minute.
-
Linear gradient to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 50% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Gas Temperature: 300°C.
-
Gas Flow: 5 L/min.
-
Nebulizer Pressure: 45 psi.
-
Capillary Voltage: 3500 V.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
Method Comparison
-
GC-MS: This technique generally offers excellent sensitivity, especially when operated in SIM or MRM mode.[1] Derivatization is often necessary for polar analytes like diols to improve their chromatographic behavior. GC-MS is a robust and widely used technique, particularly for volatile and semi-volatile compounds.
-
UHPLC-MS: This method is well-suited for the analysis of non-volatile and thermally labile compounds.[6] It often requires less sample preparation (derivatization can sometimes be avoided), which can reduce analysis time and potential sources of error.[1] The use of tandem mass spectrometry (MS/MS) in MRM mode provides high selectivity and sensitivity.
Conclusion
Both GC-MS and UHPLC-MS are powerful techniques for the quantification of this compound. The choice between them will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, available instrumentation, and throughput needs. For very low-level detection, a derivatization-based GC-MS/MS method may be preferable. For higher throughput and analysis of complex matrices without derivatization, UHPLC-MS/MS is a strong alternative. It is recommended to perform a thorough method validation for the chosen technique within your laboratory to ensure reliable and accurate results.
References
- 1. Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. environics.com [environics.com]
- 4. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
- 5. mdpi.com [mdpi.com]
- 6. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
Safety Operating Guide
Essential Safety and Logistics for Handling Tridecane-1,2-diol
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides immediate, essential safety and logistical information for handling Tridecane-1,2-diol, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Glasses | Must be worn at all times in the laboratory. |
| Chemical Goggles | Recommended when there is a splash hazard. | |
| Hand Protection | Disposable Gloves | Nitrile or Neoprene gloves are recommended. A glove thickness of at least 5 mils is advised. Gloves should be changed immediately if contaminated. Breakthrough times can vary significantly based on manufacturer and specific laboratory conditions. |
| Skin and Body | Laboratory Coat | A standard laboratory coat should be worn to protect against incidental skin contact. |
| Respiratory | Not generally required | Due to its low volatility at room temperature, respiratory protection is not typically necessary under standard laboratory conditions with adequate ventilation. |
Glove Selection and Use:
Operational and Disposal Plan
A clear operational and disposal plan is essential for the safe management of this compound in the laboratory.
Handling and Storage:
-
Handling: Use in a well-ventilated area. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Spill Management:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation to disperse any potential vapors.
-
Contain: Use inert absorbent materials (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.
-
Clean: Clean the spill area with soap and water.
Disposal:
This compound should be disposed of as hazardous chemical waste.
-
Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a clearly labeled, sealed container.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the chemical name.
-
Storage: Store the waste container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not pour down the drain.
Occupational Exposure Limits
There are no specific occupational exposure limits (OELs) established for this compound by major regulatory agencies such as OSHA, NIOSH, or ACGIH. For comparison, the OSHA Permissible Exposure Limit (PEL) and ACGIH Threshold Limit Value (TLV) for Ethylene Glycol is a ceiling limit of 50 ppm.[1] The American Industrial Hygiene Association (AIHA) has established a Workplace Environmental Exposure Limit (WEEL) for Propylene Glycol of 10 mg/m³ as an 8-hour time-weighted average (TWA).[2] Given the low volatility of this compound, airborne concentrations are expected to be low at ambient temperatures. However, it is always prudent to handle chemicals with the principle of keeping exposure as low as reasonably achievable (ALARA).
Diagrams
Caption: Personal Protective Equipment (PPE) selection workflow for handling this compound.
Caption: Operational and disposal plan for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
